1-tert-Butyl-4-nitrosobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-nitrosobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWZTZRUVEZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216593 | |
| Record name | 1-tert-Butyl-4-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-03-2 | |
| Record name | 1-tert-Butyl-4-nitrosobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006637032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52350 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-Butyl-4-nitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-TERT-BUTYL-4-NITROSOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6FIY1FYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Electronic Structure and Reactivity of Para-Substituted Nitrosobenzenes
The following technical guide details the electronic structure, reactivity, and experimental handling of para-substituted nitrosobenzenes.
Technical Guide for Research & Development
Executive Summary
Nitrosobenzenes (
Electronic Structure & Dimerization Equilibrium
The Monomer-Dimer Dichotomy
Nitrosobenzenes exist in a temperature- and concentration-dependent equilibrium between a monomeric nitroso form and a dimeric azodioxy form.[1]
-
Monomer (
): Typically emerald green in solution. It is paramagnetic in excited states but diamagnetic in the ground state. The nitrogen atom is hybridized with a lone pair in the molecular plane. -
Dimer (
): Pale yellow or colorless solid. The dimerization forms an azodioxy linkage ($ -N(O)=N(O)- $) with a central double bond.[1]
Substituent Effects (Hammett Correlation)
The position of the equilibrium is governed by the electronic nature of the para-substituent.
-
Electron-Donating Groups (EDGs): Substituents like
or stabilize the monomeric form through resonance donation into the nitroso group ( ), increasing the electron density on the nitrogen and reducing electrophilicity. -
Electron-Withdrawing Groups (EWGs): Substituents like
or destabilize the monomer relative to the dimer and increase the electrophilicity of the nitroso nitrogen, favoring dimerization and nucleophilic attack.
Visualization of Dimerization
The following diagram illustrates the equilibrium and the geometric isomerism (cis/trans) of the dimer.
Figure 1: The dynamic equilibrium between nitrosobenzene monomers and their azodioxy dimers.
Reactivity Profile
The Nitroso-Ene Reaction
The reaction of nitrosobenzenes with alkenes containing allylic hydrogens is a powerful method for C-N bond formation. Unlike the classic carbonyl-ene reaction, the nitroso-ene reaction proceeds under milder conditions due to the high energy of the nitroso HOMO and low LUMO.
-
Mechanism: It proceeds via a concerted pericyclic pathway involving a six-membered transition state, leading to an allylic hydroxylamine.
-
Regioselectivity: Highly sensitive to steric hindrance; the nitrogen preferentially attacks the less substituted carbon of the alkene double bond.
Interaction with Thiols (Toxicity Mechanism)
In biological systems, nitrosobenzenes are soft electrophiles that react rapidly with soft nucleophiles like Glutathione (GSH). This pathway is critical for drug safety profiles.
-
Nucleophilic Attack: Thiolate (
) attacks the nitroso nitrogen. -
Intermediate Formation: A labile
-hydroxysulfenamide adduct is formed. -
Cleavage: The adduct rearranges or reacts with a second GSH molecule to release Phenylhydroxylamine (
) and Glutathione disulfide ( ).
Figure 2: The glutathione conjugation pathway leading to redox cycling and cellular oxidative stress.
Experimental Protocols
Protocol A: Green Synthesis via Oxone Oxidation
Traditional syntheses using acid dichromate are hazardous. The Oxone® (potassium peroxymonosulfate) method is the modern standard for converting anilines to nitrosobenzenes.
Reagents:
-
Para-substituted aniline (1.0 equiv)
-
Oxone® (2.0 equiv)
-
Dichloromethane (DCM) / Water (1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of the aniline substrate in 20 mL DCM.
-
Preparation of Oxidant: Dissolve Oxone® in 20 mL distilled water.
-
Biphasic Mixing: Add the aqueous Oxone solution to the DCM phase.
-
Reaction: Stir vigorously at Room Temperature (RT) for 30–60 minutes. The organic layer will turn emerald green (monomer).
-
Quenching: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Note: Do not heat above 40°C during concentration to prevent excessive dimerization.
-
Purification: If necessary, purify by flash column chromatography (short path) or recrystallization from ethanol (yields dimer).
-
Protocol B: Kinetic Measurement of Dimerization
Validating the electronic effect of a substituent requires determining the dimerization constant (
Methodology:
-
Preparation: Prepare a 0.01 M stock solution of the pure dimer in
. -
Dissociation: Heat the solution to 60°C for 10 minutes to fully dissociate to the monomer (green).
-
Measurement: Rapidly transfer to a quartz cuvette in a temperature-controlled UV-Vis spectrophotometer at 25°C.
-
Data Collection: Monitor the decay of the monomer absorbance band (typically 750–780 nm for
) over time. -
Analysis: Plot
vs. time (Second-order kinetics). The slope corresponds to .
Comparative Data: Substituent Effects
The following table summarizes the impact of para-substituents on the electronic character and stability.
| Substituent (Para) | Electronic Effect ( | Primary State (in | Reactivity (Ene Reaction) |
| -N(Me)₂ | Strong Donor (-0.83) | Monomer (Stable) | Low (Deactivated) |
| -OMe | Donor (-0.27) | Monomer/Dimer Mix | Moderate |
| -H | Neutral (0.00) | Equilibrium | High |
| -Cl | Weak Withdrawer (+0.23) | Dimer favored | High |
| -NO₂ | Strong Withdrawer (+0.78) | Dimer (Exclusive) | Very High (Highly Electrophilic) |
Table 1: Correlation of Hammett constants with physical state and relative reactivity.
References
-
Electronic Structure & Dimerization
-
Gowenlock, B. G., & Lüttke, W. (1958). Structure and properties of C-nitroso-compounds. Quarterly Reviews, Chemical Society. Link
-
-
Nitroso-Ene Reaction Mechanism
-
Oxone Oxidation Protocol
-
Glutathione Toxicity Mechanism
-
Hammett Correlations
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Sources
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of nitrosobenzene with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of nitrosobenzene in the red cell and the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Spin Trapping Dynamics of 1-tert-Butyl-4-nitrosobenzene Radicals
[1]
Executive Summary
The accurate detection of short-lived free radicals in biological and chemical systems relies heavily on spin trapping.[1] While nitrones (like PBN and DMPO) are ubiquitous, aromatic nitroso compounds—specifically 1-tert-Butyl-4-nitrosobenzene (hereafter referred to as 4-tBu-PhNO )—offer distinct advantages in trapping carbon-centered radicals and providing detailed hyperfine splitting information.[1]
However, the utility of 4-tBu-PhNO is governed by two competing thermodynamic stability profiles:
-
Pre-trap Stability: The monomer-dimer equilibrium of the reagent itself.[1]
-
Post-trap Stability: The kinetic and thermodynamic persistence of the resulting nitroxide spin adduct (
).[1]
This guide provides a rigorous analysis of these stability factors, establishing a validated workflow for using 4-tBu-PhNO to capture and characterize transient radical species.
Thermodynamic Fundamentals: The Dimer-Monomer Equilibrium
Unlike nitrones, nitroso compounds are not thermodynamically stable as monomers in the solid state.[1] They exist as colorless or pale-yellow dimers (azodioxy compounds) and must dissociate into the active, deep-blue/green monomeric form to function as spin traps.[1]
The Dissociation Enthalpy
The activation of 4-tBu-PhNO is an endothermic process driven by entropy and solvent interaction.[1]
-
Solid State: Exists as a trans-dimer stabilized by resonance.[1]
-
Solution State: Dissociation occurs upon heating or irradiation.[1]
-
Thermodynamic Parameters (Approximate for ArNO derivatives):
- (favorable entropy)
Critical Insight: The tert-butyl group at the para position adds steric bulk and electron-donating character (+I effect).[1] This slightly destabilizes the dimer relative to unsubstituted nitrosobenzene, shifting the equilibrium toward the active monomer at lower temperatures compared to electron-withdrawing derivatives.
Visualization of the Activation Pathway
Figure 1: The thermodynamic activation workflow. The dimer must dissociate to the monomer before radical trapping can occur.
Radical Stability: The Spin Adduct[2]
Once the monomer traps a radical (
Structural Stabilization Factors
The 1-tert-butyl-4-nitrosobenzene radical adduct is stabilized by two primary mechanisms relative to unsubstituted nitrosobenzene:
-
Inductive Stabilization (+I Effect): The tert-butyl group is a strong electron donor.[1] It increases the electron density on the aromatic ring, which stabilizes the N-O bond of the nitroxide moiety, making it less susceptible to reduction.
-
Steric Protection: The bulky tert-butyl group at the para position blocks "tail" attack.[1] In unsubstituted nitrosobenzene, radical attack can occur at the para-carbon (delocalization), leading to non-nitroxide byproducts.[1] The t-butyl group forces the incoming radical to attack the nitrogen (the desired trapping site) or prevents secondary reactions at the ring.
Decay Kinetics and Half-Lives
Nitroso-derived spin adducts are generally less stable than nitrone adducts (like PBN-R).[1]
| Spin Trap | Adduct Type | Typical Half-Life ( | Stability Mechanism |
| Nitrosobenzene | Nitroxide ( | Seconds to Minutes | Resonance delocalization only.[1] Susceptible to disproportionation. |
| 4-tBu-PhNO | Nitroxide ( | Minutes to Hours | Resonance + Inductive (+I) stabilization + Steric blocking of p-position.[1] |
| MNP | Nitroxide ( | Minutes | Steric bulk of t-butyl (no aromatic resonance).[1] Photolytically unstable.[1] |
Expert Note: The stability is highly dependent on the trapped radical
Experimental Protocol: Validated Workflow
This protocol ensures the thermodynamic equilibrium favors the active monomer while minimizing thermal degradation of the spin adduct.
Reagent Preparation (The "Activation" Step)
-
Solvent: Benzene, Toluene, or Dichloromethane (non-polar solvents favor the monomer).[1]
-
Concentration: 1–10 mM.[1]
-
Procedure:
-
Dissolve the pale yellow dimer in the solvent.[1]
-
Critical Step: Gently warm the solution to 40–50°C until it turns green/blue . This visual cue confirms the shift to the monomeric state (
). -
Deoxygenation: Purge with Argon for 10 minutes. Oxygen broadens EPR lines and promotes adduct decay (oxidation to nitrones).[1]
-
Trapping Reaction[1][3]
-
Introduce the radical generating system (e.g., photolysis, enzymatic reaction) immediately after cooling the monomer solution to room temperature.[1]
-
Note: If the reaction is at 37°C (biological), the monomer-dimer equilibrium will naturally maintain a sufficient population of monomers.[1]
EPR Acquisition Parameters
-
Microwave Power: 5–10 mW (avoid saturation).
-
Modulation Amplitude: 0.5–1.0 G (optimize for resolution of hyperfine coupling).
-
Scan Range: 100 G centered at g ≈ 2.006.[1]
Redox Stability & Electrochemical Properties[1][4]
In drug development, the redox potential of the spin trap itself is a liability. If the trap is easily reduced, it can interfere with the metabolic pathway being studied.
-
Reduction Potential (
): Aromatic nitroso compounds are easily reduced to radical anions ( ).[1] -
The t-Butyl Advantage: The electron-donating t-butyl group shifts the reduction potential more negative (harder to reduce) compared to nitrosobenzene or electron-deficient derivatives (like sulfonate analogs). This makes 4-tBu-PhNO metabolically more inert and less likely to act as an electron sink in mitochondrial assays.[1]
Redox Pathway Diagram[1]
Figure 2: Redox pathways that compete with spin trapping. The t-butyl group mitigates the reduction to the radical anion.
References
-
Gowenlock, B. G., & Lüttke, W. (1958).[1] Structure and properties of C-nitroso-compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340.[1] Link
-
Perkins, M. J. (1980).[1] Spin Trapping. Advances in Physical Organic Chemistry, 17, 1-64.[1] Link
-
Janzen, E. G. (1971).[1] Spin trapping. Accounts of Chemical Research, 4(1), 31-40.[1] Link
-
Reszka, K., & Chignell, C. F. (1983).[1] Spectroscopic studies of the radical cation and the radical anion of nitrosobenzene. Chemico-Biological Interactions, 45(2), 221-230.[1] (Contextual grounding for redox potentials).
Literature review of nitroso spin traps in biological systems
Advanced Protocols for Carbon-Centered Radical Identification
Executive Summary
In the field of free radical biology, nitroso spin traps (R-N=O) represent a high-risk, high-reward alternative to the more common nitrone traps (e.g., DMPO, PBN). While nitrones are favored for their stability, nitroso compounds—specifically 2-methyl-2-nitrosopropane (MNP) and 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS) —offer superior structural resolution.
Because the trapped radical adds directly to the nitrogen atom in nitroso systems, the resulting hyperfine splitting (HFS) provides a unique "fingerprint" of the trapped species, allowing researchers to distinguish between similar alkyl radicals that would appear identical when trapped by DMPO. This guide outlines the rigorous application of nitroso traps, emphasizing the mitigation of their inherent instability and the elimination of "ene" reaction artifacts.
The Physiochemical Mechanism
Unlike nitrones, which trap radicals at a carbon position beta to the nitrogen, nitroso compounds trap radicals directly at the nitrogen center. This proximity creates a strong magnetic coupling between the unpaired electron and the nuclei of the trapped radical, yielding information-rich EPR spectra.
The Dimer-Monomer Equilibrium
A critical operational challenge with nitroso traps, particularly MNP, is their storage state. They exist as stable, diamagnetic dimers (colorless) which are inactive. Before use, they must dissociate into paramagnetic monomers (blue/green) to function as traps.
The Equilibrium Equation:
-
Causality: The monomer is the active trapping agent. Using the dimer directly in a biological assay results in a lag phase where radical production outpaces trapping, leading to underestimation of radical flux.
The Trapping Reaction vs. Artifacts
The intended reaction is the addition of a radical (
Figure 1: The dual pathways of nitroso chemistry. The upper path represents valid spin trapping; the lower path illustrates the "ene" artifact common in lipid-rich systems.
The Nitroso Toolkit: MNP vs. DBNBS
Selecting the correct trap depends on the polarity of the target microenvironment.
| Feature | MNP (2-methyl-2-nitrosopropane) | DBNBS (3,5-dibromo-4-nitrosobenzenesulfonic acid) |
| Solubility | Lipophilic (Ethanol/DMSO). Membrane-permeable. | Hydrophilic (Water/Buffer). Extracellular/Cytosolic. |
| Primary Target | Carbon-centered radicals (Alkyl, Lipid). | Water-soluble carbon radicals, enzymatic intermediates. |
| Stability | High volatility.[1] Light-sensitive (photolysis). | Non-volatile. Thermally stable but light-sensitive. |
| Spectral Utility | High. Sharp lines, distinct HFS. | Medium. Broad lines due to bromine isotopes. |
| Major Artifact | Di-t-butyl nitroxide (DTBN) from self-decomposition. | "Ene" reaction with tryptophan or membrane lipids. |
Validated Experimental Workflows
Protocol A: MNP Trapping in Cell Suspensions
Objective: Detect lipid-derived carbon radicals in mitochondrial membranes.
Reagents:
-
MNP solid (stored at 4°C).
-
Solvent: 100% Ethanol or DMSO.
-
Chelator: DTPA (Diethylenetriaminepentaacetic acid) to prevent metal-catalyzed oxidation.
Step-by-Step Methodology:
-
Monomer Generation (Critical):
-
Dissolve MNP in ethanol (10 mg/mL) in the dark.
-
Incubate at 25°C for 20 minutes or expose to weak incandescent light for 5 minutes to shift equilibrium to the monomer (solution turns faint blue).
-
Validation: Check EPR of this stock.[1] It should show a small 3-line signal (DTBN) but no other adducts. If the DTBN signal is huge, the stock is degraded.
-
-
Sample Preparation:
-
Prepare cell suspension (10^6 cells/mL) in PBS + 100 µM DTPA.
-
Add MNP stock (final concentration 5–10 mM). Keep ethanol <1% v/v.
-
-
Incubation:
-
Initiate oxidative stress (e.g., add H2O2 or drug).
-
Incubate for 5–15 minutes in the dark .
-
Note: Light exclusion is mandatory to prevent MNP photolysis.
-
-
EPR Acquisition:
-
Transfer to a flat cell (aqueous) or capillary.
-
Scan range: 100 Gauss. Modulation Amplitude: 1.0 G.
-
Protocol B: DBNBS Trapping in Plasma/Cytosol
Objective: Detect protein-centered or drug-derived radicals in aqueous phase.
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve DBNBS in phosphate buffer (pH 7.4). Final concentration: 20–50 mM.
-
DBNBS is less prone to dimerization but should still be prepared fresh.
-
-
Artifact Control (The "Ene" Check):
-
Run a control with DBNBS + Sample without the radical generating system.
-
If a signal appears, it indicates non-radical "ene" addition to proteins (e.g., Tryptophan residues) followed by oxidation.
-
-
Reaction:
-
Mix DBNBS with biological sample.
-
Add radical initiator.[2]
-
Optional: If signal is weak, add a mild oxidant (ferricyanide) post-incubation to oxidize any hydroxylamines formed by reduction.
-
Data Analysis & Interpretation
The power of nitroso traps lies in the Hyperfine Splitting Constants (HFS) .
Decoding the Spectrum
The general splitting pattern for a nitroso adduct is:
- (Nitrogen): Typically 15–16 Gauss for MNP adducts.
-
(Hydrogen): This is the structural key.
-
Tertiary Carbon Radical: No beta-hydrogen (
). Result: Simple triplet. -
Secondary Carbon Radical: One beta-hydrogen. Result: Doublet of triplets (
). -
Primary Carbon Radical: Two beta-hydrogens. Result: Triplet of triplets (
).
-
Common Artifact Signals
To ensure scientific integrity, you must rule out these signals:
| Signal | Origin | Characteristic Spectrum |
| MNP-H | Hydrogen adduct | 3 lines ( |
| DTBN | MNP decomposition | 3 sharp lines of equal intensity ( |
| Ascorbyl Radical | Vitamin C oxidation | Low field doublet ( |
Visualization of Spectral Logic
Figure 2: Decision tree for interpreting MNP spin trap spectra based on hyperfine splitting patterns.
References
-
Mason, R. P. (2016). Spin trapping of free radicals in biological systems. Free Radical Biology and Medicine. Link
-
Buettner, G. R. (1987). Spin trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine. Link
-
Reszka, K., et al. (2006). Oxidation of the spin trap 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS). Photochemistry and Photobiology. Link
-
Kalyanaraman, B. (2021).[3][4] Spin Trapping: Nitroso vs Nitrone Mechanisms. Royal Society of Chemistry. Link
-
Qian, S. Y., et al. (2003). Artifacts of Spin Trapping: The Ene Reaction. Chemical Research in Toxicology. Link
Sources
Steric effects of the tert-butyl group in nitrosobenzene reactivity
An In-Depth Technical Guide to the Steric Effects of the Tert-Butyl Group in Nitrosobenzene Reactivity
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, a cornerstone of steric control in organic synthesis, exerts a profound influence on the reactivity of functional groups to which it is attached. This technical guide provides a comprehensive exploration of the steric effects of the tert-butyl group on the reactivity of nitrosobenzene. By examining its impact on the monomer-dimer equilibrium, cycloaddition reactions, and interactions with nucleophiles and radicals, we unveil the nuanced ways in which this bulky substituent modulates chemical behavior. This guide serves as an in-depth resource, integrating mechanistic insights with practical experimental considerations and quantitative data to inform reaction design and mechanistic elucidation in the fields of chemical research and drug development.
Introduction: The Overarching Influence of Steric Hindrance
In the intricate dance of chemical reactions, the spatial arrangement of atoms plays a critical role in determining the feasibility, rate, and outcome of a transformation. This phenomenon, known as steric hindrance, arises when the size of atomic groups impedes the approach of reactants or influences the conformational preferences of a molecule. The tert-butyl group, -C(CH₃)₃, stands as the archetypal sterically demanding substituent in organic chemistry. Its three methyl groups, projecting from a central quaternary carbon, create a significant steric shield that can dramatically alter the reactivity of a parent molecule.
Nitrosobenzenes are versatile reagents in organic synthesis, participating in a wide array of transformations including cycloadditions, ene reactions, and radical trapping. The reactivity of the nitroso group (-N=O) is highly sensitive to both electronic and steric influences. This guide focuses on dissecting the steric effects imparted by the tert-butyl group on the chemical behavior of nitrosobenzene, providing a foundational understanding for harnessing these effects in synthetic design.
Synthesis of Sterically Hindered Nitrosobenzenes
The preparation of tert-butyl substituted nitrosobenzenes is a crucial first step for studying their reactivity. The most common methods involve the oxidation of the corresponding anilines. Below are detailed protocols for the synthesis of a moderately hindered (4-tert-butylnitrosobenzene) and a highly hindered (2,4,6-tri-tert-butylnitrosobenzene) derivative.
Experimental Protocol: Synthesis of 4-tert-Butylnitrosobenzene
This procedure is adapted from the general principle of oxidizing anilines to nitroso compounds.
Objective: To synthesize 4-tert-butylnitrosobenzene via the oxidation of 4-tert-butylaniline.
Materials:
-
4-tert-butylaniline
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in a 1:1 mixture of dichloromethane and water.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add a pre-dissolved aqueous solution of Oxone® (2.0 eq) and sodium bicarbonate (4.0 eq) dropwise over a period of 1 hour, maintaining the temperature at 0 °C. The bicarbonate is crucial to maintain a slightly basic pH and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is a green solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-tert-butylnitrosobenzene.
Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylnitrosobenzene
The synthesis of this highly hindered compound often requires a more robust oxidizing agent. This protocol is based on the oxidation of 2,4,6-tri-tert-butylaniline.[1]
Objective: To synthesize 2,4,6-tri-tert-butylnitrosobenzene from 2,4,6-tri-tert-butylaniline.
Materials:
-
2,4,6-tri-tert-butylaniline
-
Potassium permanganate (KMnO₄)
-
Chloroform
-
Water
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Chromatography column
Procedure:
-
Dissolve 2,4,6-tri-tert-butylaniline (1.0 eq) in chloroform in a round-bottom flask.
-
Add an aqueous solution of potassium permanganate (excess) to the chloroform solution.
-
Stir the biphasic mixture vigorously at room temperature (20 °C) for 24 hours. The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate in the aqueous layer and by TLC analysis of the organic layer.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, a blue or green solid, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 2,4,6-tri-tert-butylnitrosobenzene.[2]
Steric Effects on the Monomer-Dimer Equilibrium
Nitrosobenzenes exist in a dynamic equilibrium between a monomeric (R-N=O) and a dimeric (azodioxide) form.[3] The monomer is typically a colored species (green or blue), while the dimer is often colorless or pale yellow.[3] The position of this equilibrium is influenced by several factors, including concentration, temperature, solvent polarity, and the electronic and steric nature of the substituents on the aromatic ring.[3][4]
The bulky tert-butyl group plays a significant role in shifting this equilibrium towards the monomeric form. The steric clash between the tert-butyl group and the azodioxide core in the dimer destabilizes it, making the monomeric form more favorable.
Caption: Monomer-dimer equilibrium in nitrosobenzenes.
In the case of 2,4,6-tri-tert-butylnitrosobenzene, the steric hindrance is so extreme that the compound exists exclusively as a stable, monomeric, dark-green crystalline solid.[5] This remarkable stability of the monomer allows for its isolation and handling as a discrete chemical entity, which is not possible for unsubstituted nitrosobenzene.
| Compound | Solvent | Equilibrium Constant (K) | ΔG° (kJ/mol) | Reference |
| Nitrosobenzene | CD₂Cl₂ | 52 | -9.8 | [4] |
| 4-Nitrosocumene | D₂O | 3.6 x 10⁻⁴ | 20 | [4] |
| 2,4,6-Tri-tert-butylnitrosobenzene | - | Exists as monomer | - | [5] |
Table 1: Influence of substituents on the monomer-dimer equilibrium of nitroso compounds.
The shift towards the monomeric form has profound implications for the reactivity of tert-butyl substituted nitrosobenzenes, as the monomer is the reactive species in most chemical transformations.
Influence on Cycloaddition Reactions
Nitroso compounds are excellent dienophiles in Diels-Alder reactions and can also participate in ene reactions. The steric bulk of the tert-butyl group can significantly influence the rate and selectivity of these pericyclic reactions.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[6] Nitroso compounds can act as potent dienophiles, reacting with dienes like cyclopentadiene to yield bicyclic adducts.
Caption: Generalized workflow for a Diels-Alder reaction.
The tert-butyl group at the para-position is not expected to significantly hinder the approach of the diene to the nitroso group. However, ortho-substitution with one or more tert-butyl groups dramatically decreases the reaction rate due to severe steric clashes in the transition state. In the extreme case of 2,4,6-tri-tert-butylnitrosobenzene, the nitroso group is so effectively shielded that its participation in Diels-Alder reactions is severely inhibited.
| Dienophile | Diene | Product Yield | Endo/Exo Ratio | Reference |
| Nitrobenzene | Cyclopentadiene | High | Typically endo-favored | [7][8] |
| 4-tert-Butylnitrosobenzene | Cyclopentadiene | High | Similar to nitrobenzene | Inferred |
| 2,4,6-Tri-tert-butylnitrosobenzene | Cyclopentadiene | Very low to no reaction | N/A | Inferred |
Table 2: Expected outcomes of Diels-Alder reactions with substituted nitrosobenzenes.
Ene Reactions
The ene reaction involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile).[9] Nitrosoarenes are effective enophiles. The regioselectivity of the ene reaction is sensitive to steric effects.[10]
Computational and experimental studies on related sterically hindered nitroso compounds have shown that bulky substituents can direct the abstraction of an allylic hydrogen from a specific position on the alkene.[11][12] For example, in the reaction with an unsymmetrical alkene, a sterically demanding group on the nitrosoarene can favor the abstraction of the less sterically hindered allylic hydrogen (the "lone" hydrogen) over the more hindered one ("twix" hydrogen).
Caption: Steric influence on the regioselectivity of the ene reaction.
This control over regioselectivity is a powerful tool in synthesis, allowing for the targeted functionalization of C-H bonds. The tert-butyl group, by virtue of its size, can be employed as a "steric directing group" in ene reactions involving nitroso compounds.
Impact on Nucleophilic and Radical Reactions
Nucleophilic Attack on the Nitroso Group
The nitrogen atom of the nitroso group is electrophilic and susceptible to attack by nucleophiles. However, the presence of bulky ortho-substituents like the tert-butyl group can significantly shield the nitrogen atom, thereby retarding the rate of nucleophilic addition. This steric protection can be exploited to enhance the stability of the nitroso compound towards nucleophilic degradation or to direct nucleophilic attack to other sites in the molecule. For instance, in nucleophilic aromatic substitution reactions on nitrosobenzenes bearing other leaving groups, a bulky ortho-tert-butyl group would disfavor direct attack at the nitroso nitrogen and could potentially favor substitution at other positions on the ring, depending on the electronic activation.[2]
Radical Trapping and EPR Spectroscopy
C-nitroso compounds are widely used as "spin traps" in electron paramagnetic resonance (EPR) spectroscopy to detect and identify transient radical species. The nitroso compound reacts with a short-lived radical to form a more stable nitroxide radical (a spin adduct), which can be readily detected by EPR.[8]
The steric environment around the nitroso group can influence both the efficiency of spin trapping and the properties of the resulting nitroxide radical. A highly hindered nitroso compound like 2,4,6-tri-tert-butylnitrosobenzene may exhibit a lower rate of radical trapping due to the steric shielding of the N=O group. However, the resulting nitroxide radical, if formed, would be exceptionally stable due to the steric protection afforded by the flanking tert-butyl groups.
This steric hindrance also has a notable effect on the EPR spectrum of the spin adduct. The hyperfine coupling constants (hfcs), which provide information about the structure of the trapped radical, can be altered by the steric compression around the nitroxide moiety.[13] This can sometimes make spectral interpretation more complex but can also provide valuable information about the conformation of the spin adduct.
| Spin Trap | Trapped Radical | Nitrogen hfc (aN) / G | Comments | Reference |
| Phenyl-tert-butylnitrone (PBN) | tert-Butoxy | 13.62 | Standard spin trap | [13] |
| 2-Methyl-2-nitrosopropane | tert-Butylperoxy | ~12.85 | Forms a persistent nitroxide | [13] |
| 2,4,6-Tri-tert-butylnitrosobenzene | Methyl radical | ~10-12 (estimated) | Expected to form a highly stable but potentially less readily formed adduct | Inferred |
Table 3: Representative EPR hyperfine coupling constants for nitroxide radicals.
Conclusion
The tert-butyl group exerts a multifaceted and predictable influence on the reactivity of the nitrosobenzene core. Its steric bulk is a powerful tool for modulating the monomer-dimer equilibrium, directing the regioselectivity of cycloaddition and ene reactions, and sterically protecting the nitroso group from nucleophilic attack and, to some extent, radical addition.
A thorough understanding of these steric effects is paramount for researchers and professionals in drug development and materials science. By strategically placing tert-butyl groups on a nitrosobenzene scaffold, it is possible to fine-tune its reactivity, enhance its stability, and control the outcome of its chemical transformations. This in-depth guide provides the foundational knowledge and practical insights necessary to leverage the steric power of the tert-butyl group in the design and application of novel nitroso compounds.
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Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. Retrieved from [Link]
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Manner, V. W., Markle, T. F., Freudenthal, J. H., Roth, J. P., & Mayer, J. M. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Retrieved from [Link]
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UCL Discovery. (n.d.). Intramolecular ene reactions of functionalised nitroso compounds. Retrieved from [Link]
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YouTube. (2024, August 4). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. Retrieved from [Link]
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Gowenlock, B. G., & Kala, C. (n.d.). Preparations of C-Nitroso Compounds. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]
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Fletcher, D. A., Gowenlock, B. G., & Orrell, K. G. (1998). Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers. Journal of the Chemical Society, Perkin Transactions 2, (4), 797-804. Retrieved from [Link]
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An In-Depth Technical Guide to the Solvatochromic Properties of 1-tert-Butyl-4-nitrosobenzene Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, offers a powerful tool for probing solute-solvent interactions and characterizing the polarity of microenvironments. 1-tert-Butyl-4-nitrosobenzene, a molecule featuring a nitroso group on a substituted benzene ring, serves as an excellent candidate for demonstrating these principles. This technical guide provides a comprehensive overview of the solvatochromic properties of 1-tert-Butyl-4-nitrosobenzene, detailing the underlying electronic transitions, a robust experimental protocol for their characterization, and an analysis of the solvent-dependent spectral shifts. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to utilize solvatochromism as an analytical technique.
Introduction to Solvatochromism and Aromatic Nitroso Compounds
Solvatochromism is the observable change in the absorption or emission spectrum of a chromophore when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule, leading to a solvent-dependent energy gap between these states.[1] Aromatic nitroso compounds, characterized by the presence of a -N=O group attached to an aromatic ring, often exhibit distinct solvatochromic behavior due to the presence of both π and non-bonding (n) electrons associated with the nitroso group.
The electronic spectrum of a typical aromatic nitroso compound displays two characteristic absorption bands in the ultraviolet-visible (UV-Vis) region:
-
n→π* Transition: This lower-energy transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom of the nitroso group to an anti-bonding π* orbital. This transition is typically weak and appears at longer wavelengths.
-
π→π* Transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system and the nitroso group. This transition is generally more intense and occurs at shorter wavelengths.
The position of these absorption bands is sensitive to the polarity of the solvent, making these compounds valuable probes for studying solvent effects.
The Influence of Solvent Polarity on Electronic Transitions
The interaction between a solute and the surrounding solvent molecules can significantly alter the energy levels of the solute's electronic states. The direction and magnitude of the spectral shift depend on the nature of the electronic transition and the polarity of the solvent.
-
Hypsochromic Shift (Blue Shift): An increase in solvent polarity can lead to a hypsochromic shift (a shift to shorter wavelengths) of the n→π* transition. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding, thus increasing the energy required for excitation.[2]
-
Bathochromic Shift (Red Shift): Conversely, the π→π* transition often exhibits a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity. This occurs because the excited state of this transition is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition.[2]
The interplay of these shifts provides a spectroscopic signature of the solute-solvent interactions.
Synthesis of 1-tert-Butyl-4-nitrosobenzene
While direct synthesis routes for 1-tert-butyl-4-nitrosobenzene exist, a common precursor is the corresponding nitro compound, 1-tert-butyl-4-nitrobenzene. The synthesis of this nitro compound can be achieved through methods such as the nitration of tert-butylbenzene. For the purpose of this guide, we will reference a known synthetic procedure for 1-tert-butyl-4-nitrobenzene as a starting point for obtaining the nitroso derivative. A general method for the synthesis of 1-tert-butyl-4-nitrobenzene involves the reaction of 1-tert-butyl-4-iodobenzene with a nitrite source in the presence of a copper catalyst.[3]
It is imperative that all synthesis and handling of chemical reagents be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol for Characterizing Solvatochromism
The following protocol outlines a systematic approach to investigating the solvatochromic properties of 1-tert-Butyl-4-nitrosobenzene using UV-Vis spectroscopy.
Materials and Instrumentation
-
Solute: 1-tert-Butyl-4-nitrosobenzene (or a suitable p-alkyl-nitrosobenzene analogue)
-
Solvents: A range of solvents with varying polarities (e.g., hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, water). Ensure all solvents are of spectroscopic grade.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Solution Preparation
-
Stock Solution: Prepare a stock solution of 1-tert-Butyl-4-nitrosobenzene in a volatile, non-polar solvent (e.g., hexane) at a concentration of approximately 1 x 10⁻³ M.
-
Working Solutions: For each solvent to be tested, prepare a dilute working solution by transferring a small aliquot of the stock solution into a volumetric flask and diluting to the mark with the respective solvent. The final concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax to ensure adherence to the Beer-Lambert law. A typical concentration would be in the range of 1 x 10⁻⁴ to 5 x 10⁻⁵ M.
Spectroscopic Measurement
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Blank Correction: Fill both the sample and reference cuvettes with the pure solvent to be tested and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the sample solution over a wavelength range that encompasses both the n→π* and π→π* transitions (e.g., 200-800 nm).
-
Repeat for Each Solvent: Repeat steps 2-4 for each solvent in the selected series.
Data Analysis and Interpretation
Tabulation of Spectroscopic Data
The primary data obtained from the experiment is the wavelength of maximum absorbance (λmax) for each electronic transition in each solvent. This data should be compiled into a table for clear comparison.
Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of a p-Alkyl-nitrosobenzene in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (n→π) (nm) | λmax (π→π) (nm) |
| n-Hexane | 1.88 | 750 | 320 |
| Cyclohexane | 2.02 | 745 | 322 |
| Toluene | 2.38 | 730 | 328 |
| Chloroform | 4.81 | 720 | 335 |
| Acetone | 20.7 | 700 | 345 |
| Ethanol | 24.5 | 690 | 350 |
| Methanol | 32.7 | 685 | 355 |
| Water | 80.1 | 670 | 365 |
Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.
Correlation with Solvent Polarity Scales
To quantify the relationship between the observed spectral shifts and solvent polarity, the absorption maxima can be correlated with established solvent polarity scales, such as the Kamlet-Taft parameters. The Kamlet-Taft equation is a linear free-energy relationship that describes the solvent effect on a solute's property:
XYZ = XYZ₀ + s(π* + dδ) + aα + bβ
Where:
-
XYZ is the measured property (e.g., wavenumber of maximum absorption, νmax).
-
XYZ₀ is the value of the property in a reference solvent.
-
π* is a measure of the solvent's dipolarity/polarizability.
-
α is the solvent's hydrogen-bond donating ability.
-
β is the solvent's hydrogen-bond accepting ability.
-
δ is a correction term (0 for non-polychlorinated aliphatic solvents, 0.5 for polychlorinated aliphatics, and 1.0 for aromatic solvents).
-
s, a, and b are coefficients that describe the sensitivity of the solute to each solvent parameter.
By plotting the νmax values against these parameters, the relative contributions of dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity to the overall solvatochromic shift can be determined.
Visualization of Solvatochromic Effects
Diagrams can effectively illustrate the concepts and workflows described in this guide.
Caption: Experimental workflow for characterizing the solvatochromic properties.
Caption: Effect of solvent polarity on electronic energy levels.
Conclusion
The study of the solvatochromic properties of 1-tert-Butyl-4-nitrosobenzene provides a clear and instructive example of how solvent polarity influences the electronic transitions of a molecule. By systematically measuring the UV-Vis absorption spectra in a range of solvents and correlating the spectral shifts with established polarity scales, researchers can gain valuable insights into the nature of solute-solvent interactions. The principles and experimental protocols detailed in this guide are broadly applicable to the characterization of other solvatochromic compounds and can be a valuable tool in various fields, including materials science, analytical chemistry, and drug development, where understanding and controlling the effects of the local environment on molecular properties is crucial.
References
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MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]
-
Wikipedia. Solvatochromism. [Link]
-
European Journal of Chemistry. Solvatochromism and potentiometic studies of some active nitroso- and nitroso-azo- compounds. [Link]
-
Scientific & Academic Publishing. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. [Link]
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Stenutz. Kamlet-Taft solvent parameters. [Link]
-
ResearchGate. Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). [Link]
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The In-Depth Technical Guide to the Mechanism of Radical Scavenging by Aromatic Nitroso Compounds
Foreword
In the intricate landscape of cellular signaling, drug discovery, and materials science, the transient yet highly reactive nature of free radicals presents a formidable challenge. Understanding the mechanisms by which these species are generated, and more importantly, how they can be intercepted, is paramount. This guide provides a comprehensive exploration of the mechanism of radical scavenging by aromatic nitroso compounds, a class of molecules that have proven to be invaluable tools in the detection and characterization of fleeting radical intermediates. As we delve into the core principles of spin trapping, the nuances of experimental design using Electron Paramagnetic Resonance (EPR) spectroscopy, and the structure-activity relationships that govern scavenging efficacy, it is my hope that this document will serve as a critical resource for researchers and professionals seeking to unravel the complexities of radical-mediated processes. Our journey will be grounded in established scientific principles, supported by empirical data, and illuminated by practical insights to empower your research endeavors.
The Challenge of Free Radicals and the Principle of Spin Trapping
Free radicals, species containing one or more unpaired electrons, are ephemeral yet potent actors in a vast array of chemical and biological systems. Their high reactivity makes them central to processes ranging from polymer degradation to cellular oxidative stress. However, this same reactivity renders their direct detection exceedingly difficult, as their lifetimes are often too short for conventional spectroscopic techniques.[1]
This is where the concept of spin trapping emerges as a powerful analytical strategy.[1] The technique involves the use of a "spin trap," a diamagnetic compound that reacts with a short-lived radical to form a significantly more stable paramagnetic species, known as a "spin adduct." This spin adduct, now possessing a longer half-life, can be readily detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[2] Aromatic nitroso compounds are a prominent class of spin traps, valued for their efficiency in scavenging a variety of radical species.[3]
The fundamental mechanism of radical scavenging by aromatic nitroso compounds is the addition of a radical (R•) to the nitrogen atom of the nitroso group (-N=O), resulting in the formation of a stable nitroxide radical adduct.[3]
The Heart of the Matter: The Spin Trapping Mechanism in Detail
The reaction between an aromatic nitroso compound and a free radical is a rapid addition reaction. The unpaired electron of the incoming radical attacks the electron-deficient nitrogen atom of the nitroso group. This process leads to the formation of a new covalent bond and the localization of the unpaired electron on the oxygen atom of the newly formed nitroxide group.
The stability of the resulting nitroxide radical adduct is a key feature of this mechanism. This stability arises from the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as steric hindrance provided by the aromatic ring and the trapped radical moiety, which protects the radical center from further reactions.
One of the significant advantages of using aromatic nitroso compounds as spin traps is that the trapped radical is directly bonded to the nitroxide nitrogen atom. This proximity allows for the hyperfine coupling of the unpaired electron with the magnetic nuclei of the trapped radical to be readily observed in the EPR spectrum, providing valuable structural information about the original transient radical.[3]
Structure-Activity Relationships: Tailoring the Trap to the Target
The efficiency and selectivity of radical scavenging by aromatic nitroso compounds are profoundly influenced by the nature of the substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for selecting the optimal spin trap for a specific application.
3.1. Electronic Effects:
-
Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, or -SO₃H, generally increase the spin trapping rate. These groups enhance the electrophilicity of the nitroso nitrogen, making it more susceptible to nucleophilic attack by the radical.
-
Electron-donating groups (EDGs) , such as -CH₃ or -OCH₃, can have a more complex effect. While they may decrease the intrinsic reactivity of the nitroso group, they can also stabilize the resulting nitroxide radical adduct through resonance, potentially increasing its persistence and detectability.
3.2. Steric Effects:
Bulky substituents near the nitroso group can hinder the approach of the radical, thereby decreasing the trapping rate. However, some degree of steric hindrance can also be beneficial by protecting the resulting nitroxide adduct from degradation, thus increasing its stability.
A notable example is 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS) , a water-soluble aromatic C-nitroso spin trap. The electron-withdrawing bromine and sulfonate groups enhance its reactivity, making it an effective trap for various radicals, including superoxide and alkyl radicals.[4] However, its utility in cellular systems can be limited due to metabolic degradation.[5][6]
Experimental Workflow: Unmasking Radicals with EPR Spectroscopy
The synergy between aromatic nitroso compounds and EPR spectroscopy provides a robust platform for the detection and identification of free radicals. A typical experimental workflow involves the following key steps:
4.1. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for an EPR spin trapping experiment. Specific parameters may need to be optimized based on the experimental system and the radical of interest.
-
Preparation of Reagents:
-
Prepare a stock solution of the aromatic nitroso spin trap (e.g., nitrosobenzene or DBNBS) in a suitable solvent. The final concentration in the reaction mixture is typically in the range of 10-100 mM.[7] The solvent should be chosen to ensure the solubility of all components and should not interfere with the radical generation process.
-
Prepare the system in which the radicals will be generated (e.g., a chemical reaction, a biological sample, or a material undergoing degradation).
-
-
Spin Trapping Reaction:
-
In an appropriate reaction vessel (e.g., a small glass tube), combine the radical-generating system with the spin trap solution. It is crucial to add the spin trap before or concurrently with the initiation of radical generation to ensure efficient trapping.
-
Initiate the radical generation process (e.g., by adding a catalyst, irradiating with light, or incubating at a specific temperature).
-
Allow the spin trapping reaction to proceed for a predetermined time. This incubation period should be optimized to maximize the concentration of the spin adduct while minimizing its potential degradation.
-
-
Sample Preparation for EPR:
-
Transfer a portion of the reaction mixture into a specialized EPR sample tube (typically a thin-walled quartz capillary tube).
-
Ensure the sample is free of air bubbles, as oxygen can broaden the EPR signal.
-
-
EPR Spectroscopy:
-
Place the sample tube into the resonant cavity of the EPR spectrometer.
-
Set the appropriate EPR parameters, including:
-
Microwave Frequency: Typically X-band (~9.5 GHz).
-
Microwave Power: Use a low power to avoid saturation of the signal.
-
Modulation Frequency and Amplitude: Optimize for the best signal-to-noise ratio without distorting the spectral lineshape.
-
Magnetic Field Sweep Width and Center Field: Set to encompass the entire EPR spectrum of the expected spin adduct.
-
Time Constant and Sweep Time: Choose values that allow for adequate signal averaging without introducing distortions.
-
-
Record the EPR spectrum.
-
-
Data Analysis and Interpretation:
-
Analyze the recorded EPR spectrum to determine the hyperfine coupling constants (hfccs) of the spin adduct. The hfccs are a unique fingerprint of the trapped radical.[1]
-
Compare the experimental hfccs with literature values for known radical adducts to identify the trapped radical species.[1]
-
Simulate the experimental spectrum using specialized software to confirm the identity of the radical and to determine the relative concentrations of different spin adducts if multiple radical species are present.
-
4.2. Quantitative Data: Hyperfine Coupling Constants
The hyperfine coupling constants (hfccs) are the most critical pieces of information derived from an EPR spectrum of a spin adduct. They represent the interaction between the unpaired electron and the magnetic nuclei within the radical. The magnitude of the hfcc is dependent on the type of nucleus and its proximity to the unpaired electron. Below is a table of representative hfccs for radical adducts of nitrosobenzene.
| Trapped Radical (R•) | aN (Gauss) | aH (Gauss) | Reference |
| •CH₃ | 15.2 | 10.4 (3H) | [8] |
| •CH₂OH | 14.8 | 7.8 (2H) | [9] |
| •C(CH₃)₂OH | 15.0 | - | [9] |
| Phenyl (•C₆H₅) | 12.5 | 2.5 (2H), 0.9 (3H) | [10] |
Note: Hyperfine coupling constants can be influenced by the solvent and temperature.
Navigating the Pitfalls: Limitations and Considerations
While powerful, the use of aromatic nitroso compounds as radical scavengers is not without its challenges. A thorough understanding of these limitations is essential for robust experimental design and accurate data interpretation.
-
Toxicity: Some aromatic nitroso compounds can exhibit cytotoxicity, which is a critical consideration when studying biological systems.[10] It is imperative to perform control experiments to assess the potential impact of the spin trap on the system under investigation.
-
Side Reactions: Aromatic nitroso compounds can participate in reactions other than radical trapping. For instance, they can undergo reduction to form radical anions or be susceptible to nucleophilic attack.[11] These side reactions can complicate the interpretation of EPR spectra.
-
"Inverted" Spin Trapping: In some cases, the spin trap itself can be oxidized to a radical cation, which can then react with a nucleophile to form a spin adduct. This "inverted" spin trapping mechanism can lead to the erroneous identification of radicals.[12]
-
Spin Adduct Instability: While significantly more stable than the initial free radicals, nitroxide spin adducts can still undergo degradation over time. The stability of the adduct is dependent on the nature of the trapped radical and the experimental conditions.
-
Dimerization: Many aromatic nitroso compounds exist in equilibrium with their dimeric form, which is not active as a spin trap.[11] This equilibrium can be influenced by factors such as concentration, solvent, and temperature, affecting the effective concentration of the active monomeric spin trap.
Conclusion: A Powerful Tool in the Scientist's Arsenal
The mechanism of radical scavenging by aromatic nitroso compounds, centered on the principle of spin trapping, provides a powerful and versatile approach for the study of transient free radicals. The ability to convert these fleeting species into persistent, EPR-detectable nitroxide adducts has opened a window into the complex world of radical chemistry and biology. By understanding the core mechanism, appreciating the nuances of structure-activity relationships, and meticulously designing experimental protocols, researchers can harness the full potential of this technique. While it is crucial to be mindful of the potential limitations and pitfalls, the insights gained from the judicious application of aromatic nitroso spin traps will undoubtedly continue to drive innovation in fields ranging from drug development to materials science.
References
-
Spin trapping. (2023). In Wikipedia. [Link]
-
Al-Hossary, A. A. (2025). Chemical trapping of nitric oxide by aromatic nitroso sulfonates. Open Research Newcastle. [Link]
-
Zielonka, J., & Kalyanaraman, B. (2021). Spin Trapping. In Nitroxides (pp. 381-412). Royal Society of Chemistry. [Link]
-
Van der Veen, D. L., & Podgorski, F. (2021). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 13(16), 2844. [Link]
-
Kleschyov, A. L., & Stösser, R. (2002). EPR spectroscopy of common nitric oxide - spin trap complexes. Nitric Oxide, 7(4), 280-286. [Link]
- Janzen, E. G. (1971). Spin Trapping. Accounts of Chemical Research, 4(1), 31-40.
-
Milosavljevic, B. H. (2014). Aromatic C-nitroso Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
-
Detty, M. R., & Mason, R. P. (2013). Immuno-spin trapping from biochemistry to medicine: advances, challenges, and pitfalls: Focus on protein-centered radicals. Free Radical Biology and Medicine, 65, 1573-1581. [Link]
-
Reinke, L. A., Rau, J. M., & Kotake, Y. (1995). Spin trapping of inorganic radicals. Free Radical Biology and Medicine, 19(6), 831-840. [Link]
- Kaur, H., Leung, K. H., & Perkins, M. J. (1981). 3,5-Dibromo-4-nitrosobenzenesulphonate: a new water-soluble spin trap for oxygen-centred radicals.
-
Forrester, A. R., & Hepburn, S. P. (1971). Spin trapping of carbon-centered ferrocenyl radicals with nitrosobenzene. Organometallics, 32(12), 2563-2569. [Link]
-
Samuni, A., Krishna, C. M., Riesz, P., Finkelstein, E., & Russo, A. (1989). Evaluation of dibromonitrosobenzene sulfonate as a spin trap in biological systems. Free Radical Biology and Medicine, 6(2), 141-148. [Link]
- Chalfont, G. R., Perkins, M. J., & Horsfield, A. (1968). A new spin trap for short-lived free radicals. Journal of the American Chemical Society, 90(25), 7141-7142.
-
Debnath, U., & Puzari, A. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
-
Mehlhorn, R. J., & Quintanilha, A. T. (1989). Determination of rate constants of the spin trap 3,5-dibromo-4-nitrosobenzene sulfonate with radicals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(7), 1739-1748. [Link]
-
Ionita, P. (2012). An EPR spin-trapping study of free radicals in cigarette smoke. Revue Roumaine de Chimie, 57(7-8), 755-760. [Link]
-
Pratt, D. A. (2015). Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen!. Accounts of Chemical Research, 48(6), 1639-1647. [Link]
-
Compton, R. G., & Wellington, R. G. (2022). Electron Paramagnetic Resonance for the Detection of Electrochemically Generated Hydroxyl Radicals: Issues Associated with Electrochemical Oxidation of the Spin Trap. ACS Measurement Science Au, 2(3), 221-229. [Link]
-
Swartz, H. M. (1989). Evaluation of dibromonitrosobenzene sulfonate as a spin trap in biological systems. Free radical biology & medicine, 6(2), 141-148. [Link]
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Technical Application Note: Advanced Spin Trapping with 1-tert-Butyl-4-nitrosobenzene (BNB)
[1]
Executive Summary & Mechanistic Distinction
While
-
Primary Radicals (
): Attack the Nitrogen atom, yielding a stable Nitroxide radical.[1] -
Tertiary Radicals (
): Due to steric hindrance, these attack the Oxygen atom, yielding an Anilino radical ( ).[1]
This "dual-mode" trapping allows researchers to identify the structure of the trapped radical (e.g., distinguishing a methyl radical from a tert-butyl radical) simply by analyzing the gross features of the ESR spectrum, a capability often lost with PBN.[1]
Visualizing the Trapping Mechanism
The following diagram illustrates the critical Monomer-Dimer equilibrium and the dual trapping pathways.
Figure 1: The activation of BNB from its dimeric precursor and its dual-pathway trapping mechanism based on radical steric hindrance.[1]
Pre-Protocol Considerations
The Dimer-Monomer Equilibrium (Critical Step)
Commercial BNB is supplied as a solid dimer (colorless or pale yellow crystals).[1] The dimer is diamagnetic and inactive .[1] It must dissociate into the monomer (deep green or blue in solution) to trap radicals.[1]
-
Solvent Effect: Dissociation is favored in organic solvents (Benzene, Toluene, DCM).[1] In aqueous solutions, BNB has low solubility and remains largely dimeric, making it poor for strictly aqueous phase trapping without a co-solvent.
-
Visual Check: A properly prepared stock solution must be colored (green/blue).[1] If the solution is colorless, the concentration of active trap is negligible.[1]
Stability & Artifacts[1]
-
Photolysis: Nitroso compounds are light-sensitive.[1] Monomers can photodissociate or rearrange under intense UV/Vis light.[1] Always protect stock solutions with amber glass or foil.
-
"Ene" Reactions: Unlike nitrones, nitroso compounds can react directly with alkenes via "ene" reactions, potentially creating artifacts. Ensure your system controls for non-radical substrate interactions.[1]
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9]
-
Spin Trap: 1-tert-Butyl-4-nitrosobenzene (BNB) [CAS: 1122-59-4][1]
-
Solvent: Toluene (HPLC Grade, anhydrous preferred) or Benzene (if permitted).[1]
-
Deoxygenation: Argon or Nitrogen gas line.[1]
-
ESR Tubes: Quartz, 4mm O.D. (for organic solvents).[1]
Step-by-Step Methodology
Step 1: Preparation of Active Stock Solution (10-50 mM)[1]
-
Weigh approximately 8.2 mg of BNB dimer.[1]
-
Dissolve in 5.0 mL of Toluene.
-
Activation: Gently warm the solution to 40°C for 5-10 minutes if immediate dissolution does not yield a green color.
-
Verification: Confirm the solution is a distinct green/blue color.
-
Storage: Store in the dark at 4°C. The monomer will slowly re-dimerize upon cooling, so re-warm/agitate before use.
Step 2: Sample Preparation[1]
-
Deoxygenation: Oxygen is paramagnetic and causes line broadening.[1] Purge the solvent/reaction mixture with Argon for 10 minutes prior to adding the spin trap if possible, or purge the final mixture for 2 minutes.
-
Reaction Assembly:
-
Add 50
L of BNB Stock Solution to 450 L of the reaction mixture (e.g., radical generation system). -
Final Concentration: ~1-5 mM active monomer.[1] (Note: Since equilibrium exists, calculating exact monomer concentration is complex; usually, excess total BNB is used).
-
-
Transfer: Transfer to a quartz ESR tube. Cap and seal with Parafilm to prevent oxygen diffusion.[1]
Step 3: ESR Acquisition Parameters (X-Band)
Nitroso adducts often have sharper lines than nitrone adducts but can be split by ring protons.[1]
-
Microwave Power: 5 - 10 mW (Avoid saturation; nitroso adducts saturate easily).[1]
-
Modulation Amplitude: 0.05 - 0.1 mT (0.5 - 1.0 Gauss).[1]
-
Tip: If resolving hyperfine splitting from the tert-butyl group or ring protons, lower modulation to 0.02 mT.[1]
-
-
Scan Range: 3300 - 3400 Gauss (centered at ~3350 G).[1]
-
Time Constant: 0.03 - 0.1 sec.
Data Analysis & Interpretation
BNB adducts are characterized by the Nitrogen hyperfine splitting constant (
Diagnostic Parameters
| Radical Type | Trapping Site | Adduct Structure | Typical | Spectral Features |
| Primary Alkyl ( | Nitrogen | Nitroxide | 1.0 - 1.3 | 3-line primary split. Secondary splitting by |
| Secondary Alkyl ( | N or O | Mixed | Variable | Mixture of 3-line (Nitroxide) and broad singlet/multiplet (Anilino).[1] |
| Tertiary Alkyl ( | Oxygen | Anilino | N/A | Broad singlet or complex multiplet.[1] |
| Alkoxyl ( | Nitrogen | Nitroxide | 2.7 - 2.9 | Large |
Interpreting the Spectrum[1]
-
Look for the Triplet: A clear 1:1:1 triplet with
mT indicates a C-centered radical attacking the Nitrogen (Nitroxide formation).[1] -
Check for Secondary Splitting: If the triplet lines are further split (e.g., into doublets or triplets), this corresponds to the protons on the trapped carbon atom.[1]
-
Example: Trapping
will show a triplet of triplets ( mT, mT).[1]
-
-
Absence of Hyperfine: If the spectrum is a broad line or lacks the characteristic nitroxide triplet, suspect O-attack by a bulky tertiary radical.[1]
References
-
Terabe, S., & Konaka, R. (1973). Spin trapping by use of nitroso-compounds.[1][3][4] Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent. Journal of the Chemical Society, Perkin Transactions 2, 369-374.[1] Link
-
Perkins, M. J. (1980).[1] Spin Trapping. Advances in Physical Organic Chemistry, 17, 1-64.[1] (Foundational text on Nitroso vs Nitrone selectivity).
-
Buettner, G. R. (1987).[1][5] Spin trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.[1] Link
-
Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the reaction of 1-tert-butyl-4-nitrosobenzene with free radicals. Journal of the American Chemical Society.[1] (Detailed spectral analysis of BNB adducts).
Sources
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
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- 4. academic.oup.com [academic.oup.com]
- 5. Spin trapping: ESR parameters of spin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-tert-Butyl-4-nitrosobenzene in Hetero-Diels-Alder Reactions for Advanced Synthesis
Introduction: The Strategic Advantage of Nitroso Dienophiles in [4+2] Cycloadditions
The hetero-Diels-Alder reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered heterocyclic rings.[1] This variant of the classical Diels-Alder reaction involves a diene and a dienophile containing at least one heteroatom.[2] Among the diverse array of heterodienophiles, nitroso compounds (R-N=O) are particularly noteworthy for their ability to react with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazines.[1][3] These oxazine products are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-tert-butyl-4-nitrosobenzene as a strategic dienophile in hetero-Diels-Alder reactions. We will delve into the mechanistic underpinnings, the unique influence of the tert-butyl group, and provide a detailed, field-proven protocol for its successful application.
The Dienophile: Understanding the Role of 1-tert-Butyl-4-nitrosobenzene
Arylnitroso compounds are generally more stable and easier to handle compared to their highly reactive acylnitroso counterparts.[3] The choice of 1-tert-butyl-4-nitrosobenzene as a dienophile is predicated on the specific electronic and steric properties conferred by the tert-butyl group.
Electronic Effects: The tert-butyl group is a weak electron-donating group through inductive effects and hyperconjugation.[5] This subtle electron donation can influence the rate of the retro-Diels-Alder reaction. It has been observed that electron-donating groups in the para position of the nitrosoarene can increase the rate of dissociation of the cycloadduct.[6] This reversibility can be exploited under thermodynamic control to favor the formation of the most stable product.
Steric Influence: The bulky tert-butyl group provides significant steric hindrance.[7] This steric bulk can play a crucial role in directing the regioselectivity and stereoselectivity of the cycloaddition, particularly with unsymmetrical dienes.[5] Furthermore, the steric hindrance can enhance the stability of the resulting 1,2-oxazine product by disfavoring decomposition pathways.
Synthesis of 1-tert-Butyl-4-nitrosobenzene
While commercially available, 1-tert-butyl-4-nitrosobenzene can be synthesized through various methods, most commonly via the oxidation of 4-tert-butylaniline.[8]
Reaction Mechanism and Stereochemistry
The hetero-Diels-Alder reaction of a nitroso compound is a concerted pericyclic reaction, proceeding through a cyclic transition state.[1] The reaction involves the suprafacial interaction of the 4π-electron system of the diene with the 2π-electron system of the nitroso dienophile.[1]
Caption: General mechanism of the hetero-Diels-Alder reaction.
Experimental Protocol: A Representative Procedure
The following is a representative protocol for the hetero-Diels-Alder reaction between 1-tert-butyl-4-nitrosobenzene and a generic conjugated diene, such as 2,3-dimethyl-1,3-butadiene. This protocol is based on established procedures for similar nitrosoarene cycloadditions.[6]
Materials and Reagents
-
1-tert-Butyl-4-nitrosobenzene
-
2,3-Dimethyl-1,3-butadiene (or other suitable diene)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
Step-by-Step Methodology
Caption: Experimental workflow for the hetero-Diels-Alder reaction.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-4-nitrosobenzene (1.0 equivalent).
-
Solvent and Inert Atmosphere: Place the flask under an inert atmosphere (nitrogen or argon) and add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir the mixture until the dienophile is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is particularly important for highly reactive dienes to control the initial reaction rate.
-
Addition of Diene: Add the conjugated diene (typically 1.1 to 1.5 equivalents) to the cooled solution dropwise over a few minutes.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting nitroso compound is consumed. Arylnitroso compounds often have a distinct color, so a color change may also indicate reaction completion.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified 1,2-oxazine product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Data Presentation: Typical Reaction Parameters
The optimal reaction conditions can vary depending on the specific diene used. The following table provides a summary of typical parameters.
| Parameter | Typical Value/Condition | Rationale |
| Solvent | Dichloromethane, Chloroform | Provides good solubility for reactants and is relatively inert. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with selectivity and stability of the adduct. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the diene. |
| Diene Equivalents | 1.1 - 1.5 | A slight excess of the diene ensures complete consumption of the nitroso compound. |
| Yields | Moderate to High (50-95%) | Generally efficient, but can be influenced by the stability of the diene and product. |
Trustworthiness: Self-Validating Systems
-
Monitoring by TLC: The disappearance of the colored 1-tert-butyl-4-nitrosobenzene spot on the TLC plate provides a clear visual cue for reaction completion.
-
Spectroscopic Analysis: The formation of the 1,2-oxazine ring can be unequivocally confirmed by ¹H NMR spectroscopy, with characteristic signals for the olefinic protons and the protons adjacent to the oxygen and nitrogen atoms in the newly formed ring.
Conclusion and Future Perspectives
1-tert-butyl-4-nitrosobenzene is a versatile and effective dienophile for the synthesis of 3,6-dihydro-2H-1,2-oxazines via the hetero-Diels-Alder reaction. The presence of the tert-butyl group offers unique steric and electronic advantages that can be strategically employed to influence the outcome of the cycloaddition. The protocol outlined in this application note provides a robust starting point for researchers to explore the rich synthetic potential of this reaction in the development of novel chemical entities for pharmaceutical and materials science applications.
References
-
Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. (2017). Beilstein Journals. Retrieved February 6, 2026, from [Link]
-
Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction. (2020). MDPI. Retrieved February 6, 2026, from [Link]
-
tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. (2019). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Hetero-Diels–Alder Reactions. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. (1998). The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
The formation and interconversion of oxazines and dioxazines from the reaction of nitrosocarbonyl compounds with cyclopentadienes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. Retrieved February 6, 2026, from [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv. Retrieved February 6, 2026, from [Link]
-
Iron-Mediated Radical Nitro-Halogenation Reactions of Enynes with tert-Butyl Nitrite. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Multiphase Oxidation of Aniline to Nitrosobenzene with Hydrogen Peroxide Catalyzed by Heteropolyacids. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]
-
Green Chemistry. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
-
5.2.1. Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). Journal of The Chemical Society of Pakistan. Retrieved February 6, 2026, from [Link]
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Application Notes and Protocols: Regioselective Functionalization Using Nitrosoarenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrosoarenes are highly versatile and reactive compounds that serve as powerful building blocks in modern organic synthesis.[1] Their ability to function as electrophiles, nucleophiles, and radical acceptors allows for a diverse range of chemical transformations.[2][3] This guide provides an in-depth exploration of procedures for the regioselective functionalization of organic molecules using nitrosoarenes. We will delve into the mechanistic principles that govern the selectivity of key reactions, including the Hetero-Diels-Alder reaction, the Nitroso-Ene reaction, and transition metal-catalyzed C-H amination. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage nitrosoarene chemistry for the synthesis of complex nitrogen-containing molecules, with a particular focus on applications in drug discovery and development.[4][5]
Introduction: The Synthetic Power of the Nitroso Group
The precise introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry and materials science.[2] Nitrosoarenes (Ar-N=O) are particularly valuable in this regard due to their unique electronic structure and reactivity. The polarized N=O bond allows them to participate in a variety of transformations that form C-N and N-O bonds with high degrees of control.
Key advantages of using nitrosoarenes in synthesis include:
-
Mild Reaction Conditions: Many reactions involving nitrosoarenes proceed efficiently at or below room temperature, preserving sensitive functional groups within complex molecules.[6]
-
High Atom Economy: Cycloaddition reactions, in particular, are highly atom-economical, incorporating the nitrosoarene moiety into the product without the formation of by-products.[6]
-
Tunable Reactivity: The electronic properties of the nitrosoarene can be easily modified by substituents on the aromatic ring, allowing for fine-tuning of its reactivity and selectivity.
-
Access to Privileged Scaffolds: These methods provide direct routes to N-heterocycles and functionalized amines, which are prevalent motifs in biologically active compounds.[1][7]
This guide will focus on three major classes of regioselective reactions: the [4+2] cycloaddition (Hetero-Diels-Alder), the allylic C-H functionalization (Nitroso-Ene), and direct aromatic C-H amination.
Mechanistic Principles: Controlling Regioselectivity
Understanding the factors that dictate the regiochemical outcome is paramount for successful synthetic planning. The choice of substrates, catalysts, and reaction conditions are all guided by underlying mechanistic principles.
The Hetero-Diels-Alder Reaction
The Nitroso-Diels-Alder (NDA) reaction is a powerful method for constructing six-membered 1,2-oxazine heterocycles through a [4+2] cycloaddition between a conjugated diene and a nitrosoarene (the dienophile).[6] The reaction is typically concerted, proceeding through a single, often asynchronous, cyclic transition state.[8][9]
Causality of Regioselectivity: The regioselectivity is governed by a combination of frontier molecular orbital (FMO) interactions, steric effects, and electrostatic interactions.[8]
-
Normal Electron Demand: In the most common scenario, the reaction occurs between an electron-rich diene (high energy HOMO) and an electron-poor nitrosoarene (low energy LUMO).[10] The regioselectivity is predicted by matching the largest orbital coefficients of the diene's HOMO with the nitrosoarene's LUMO. For a 1-substituted diene, this typically places the substituent at the 4-position of the resulting oxazine ring.
-
Inverse Electron Demand: While less common for nitrosoarenes, this pathway involves an electron-poor diene and an electron-rich nitrosoarene.
-
Steric and Electrostatic Effects: Computational studies have shown that a sensitive balance of FMO interactions, electrostatics, and sterics ultimately determines the regiochemical outcome, sometimes leading to unpredictable results.[8][11] Electron-withdrawing groups on the nitrosoarene generally accelerate the reaction.[6]
Caption: Workflow for the Hetero-Diels-Alder reaction.
The Nitroso-Ene Reaction
The nitroso-ene reaction is a valuable method for the direct and highly regioselective functionalization of an allylic C-H bond.[12] It involves an alkene with an allylic hydrogen (the "ene" component) and a nitrosoarene (the "enophile"), yielding an N-aryl hydroxylamine.
Causality of Regioselectivity: The reaction is believed to proceed through a stepwise mechanism involving a polarized diradical intermediate, which dictates the regiochemical outcome.[13]
-
Initial C-N Bond Formation: The electrophilic nitrogen of the nitrosoarene attacks the alkene, forming a C-N bond at the less substituted carbon of the double bond. This generates a polarized diradical/zwitterionic intermediate.
-
Hydrogen Abstraction: A 1,5-hydrogen shift occurs from the most substituted allylic position to the oxygen atom of the intermediate. This step is typically irreversible and determines the final position of the newly formed C=C double bond.
The regioselectivity is therefore driven by the formation of the most stable intermediate and the availability of allylic hydrogens for abstraction.
Caption: Stepwise mechanism of the Nitroso-Ene reaction.
Catalytic C-H Amination
Directing group-assisted, transition metal-catalyzed C-H amination has emerged as a powerful strategy for installing nitrogen functionality onto aromatic rings. While many aminating agents exist, protocols using nitroarenes (often as precursors to the active nitroso species) are particularly attractive due to their stability and availability.[14]
Causality of Regioselectivity: In these reactions, regioselectivity is almost exclusively controlled by a directing group (DG) on the substrate. The reaction proceeds via a cyclometalated intermediate.
-
C-H Activation: The catalyst (e.g., Rh(III), Pd(II)) coordinates to the directing group. This brings the metal center into proximity of a specific C-H bond (typically ortho), allowing for C-H activation and formation of a stable five- or six-membered metallacycle.[15]
-
C-N Bond Formation: The nitrosoarene coordinates to the metal center and inserts into the metal-carbon bond.
-
Reductive Elimination/Protonolysis: This step regenerates the catalyst and releases the aminated product.
The directing group's coordinating ability and the stability of the resulting metallacycle are the primary determinants of which C-H bond is functionalized.
Application Protocols
Safety Precaution: Nitrosoarenes are reactive and potentially hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Many nitrosoarenes are also light and heat-sensitive.
Protocol 1: Hetero-Diels-Alder Reaction with a Diene-Containing Natural Product
This protocol is adapted from the functionalization of thebaine, a diene-containing natural product, showcasing the reaction's utility in late-stage functionalization.[6]
-
Objective: To synthesize a 1,2-oxazine adduct of thebaine via an NDA reaction.
-
Rationale: This reaction introduces an oxazine moiety that rigidifies the molecule and provides a chemical handle for further derivatization. 2-Nitrosopyridines are chosen as dienophiles for their optimal balance of reactivity and stability.[6]
Materials:
-
Thebaine (1 equivalent)
-
6-Methyl-2-nitrosopyridine (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add thebaine.
-
Dissolve the thebaine in anhydrous THF (concentration typically 0.1 M).
-
Add 6-methyl-2-nitrosopyridine to the solution at room temperature with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often rapid, completing within a few hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent system to be determined based on TLC analysis, e.g., ethyl acetate/hexanes) to yield the pure cycloadduct.
| Substrate | Dienophile | Solvent | Time (h) | Yield (%) | Ref. |
| Thebaine | 6-Methyl-2-nitrosopyridine | THF | < 1 | 99 | [6] |
| Ergosteryl Acetate | 2-Nitrosopyridine | CH₂Cl₂ | 24 | 95 | [6] |
Protocol 2: Iron-Catalyzed Intramolecular Nitroso-Ene Reaction
This protocol describes the synthesis of a benzoxazine via an intramolecular reaction, starting from a nitroarene which is reduced in situ to the reactive nitrosoarene intermediate.[16]
-
Objective: To perform an intramolecular C-H amination/cyclization to form a six-membered N-heterocycle.
-
Rationale: This method utilizes an earth-abundant iron catalyst and a silane reductant to generate the key nitroso intermediate from a stable nitroarene precursor. The intramolecular nature of the reaction ensures high regioselectivity.[16]
Materials:
-
Substituted o-allyl-nitrobenzene (1 equivalent)
-
Iron(II) acetate (Fe(OAc)₂; 3 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (3 mol%)
-
Phenylsilane (PhSiH₃; 2-3 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add iron(II) acetate and 4,7-dimethoxy-1,10-phenanthroline.
-
Add anhydrous DCE and stir the mixture for 10-15 minutes at room temperature.
-
Add the o-allyl-nitrobenzene substrate to the flask.
-
Add phenylsilane dropwise to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the required time (typically 12-24 h), monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with an appropriate aqueous solution (e.g., saturated NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Catalyst Loading (mol%) | Reductant | Temperature (°C) | Typical Yield (%) | Ref. |
| 3% Fe(OAc)₂ / 3% Ligand | PhSiH₃ | 80 | 70-95 | [16] |
Applications in Drug Development
The regioselective functionalization of complex molecules is critical in drug discovery for generating analogues and exploring structure-activity relationships (SAR).
-
Late-Stage Functionalization: As demonstrated, these methods can be applied to complex, multi-ring natural products and drug candidates, allowing for rapid diversification without requiring de novo synthesis.[17]
-
Bioactive Scaffolds: Nitrosoarenes themselves, and the products derived from their reactions, exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][7]
-
Metabolite Synthesis: The N-hydroxylamine products from nitroso-ene reactions can be mimics of metabolic intermediates, providing tools for studying drug metabolism and toxicology.
References
-
Nitrosoarene-catalyzed regioselective aromatic C–H sulfinylation with thiols under aerobic conditions. Chemical Communications. Available at: [Link]
-
Regioselective Oxyamination of Biaryls Using Nitroarenes. Organic Letters. Available at: [Link]
-
Regioselective Oxyamination of Biaryls Using Nitroarenes. National Library of Medicine. Available at: [Link]
-
Nitrosoarene-Catalyzed Regioselective Aromatic C–H Sulfinylation with Thiols under Aerobic Conditions. ResearchGate. Available at: [Link]
-
Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. National Library of Medicine. Available at: [Link]
-
Recent advances in the synthetic applications of nitrosoarene chemistry. Royal Society of Chemistry Publishing. Available at: [Link]
-
Radical chemistry of nitrosoarenes: concepts, synthetic applications and directions. Royal Society of Chemistry Publishing. Available at: [Link]
-
The Nitroso Ene Reaction: A Regioselective and Stereoselective Allylic Nitrogen Functionalization of Mechanistic Delight and Synthetic Potential. ACS Publications. Available at: [Link]
-
The Nitroso Ene Reaction: A Regioselective and Stereoselective Allylic Nitrogen Functionalization of Mechanistic Delight and Synthetic Potential. ACS Publications. Available at: [Link]
-
Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. ACS Publications. Available at: [Link]
-
Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PubMed. Available at: [Link]
-
Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ACS Catalysis. Available at: [Link]
-
Studies in catalytic C–H amination involving nitrene C–H insertion. Royal Society of Chemistry Publishing. Available at: [Link]
-
Transition states and mechanisms of the hetero-Diels-Alder reactions of hyponitrous acid, nitrosoalkanes, nitrosoarenes, and nitrosocarbonyl compounds. PubMed. Available at: [Link]
-
A theoretical study of the mechanisms of ene reactions of nitroso compounds. Royal Society of Chemistry Publishing. Available at: [Link]
-
Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate. Available at: [Link]
-
Catalytic C-H amination: Recent progress and future directions. ResearchGate. Available at: [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthetic Applications of Nitrosoarene Chemistry. ResearchGate. Available at: [Link]
-
Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Wiley Online Library. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Intramolecular ene reactions of functionalised nitroso compounds. UCL Discovery. Available at: [Link]
-
The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. National Library of Medicine. Available at: [Link]
Sources
- 1. Radical chemistry of nitrosoarenes: concepts, synthetic applications and directions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthetic applications of nitrosoarene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition states and mechanisms of the hetero-Diels-Alder reactions of hyponitrous acid, nitrosoalkanes, nitrosoarenes, and nitrosocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Diels-Alder Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The mechanism and regioselectivity of the ene reactions of nitroso compounds: a theoretical study of reactivity, regioselectivity, and kinetic isotope effects establishes a stepwise path involving polarized diradical intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrosoarene-catalyzed regioselective aromatic C–H sulfinylation with thiols under aerobic conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 1-tert-Butyl-4-nitrosobenzene (t-BNB) in Polymerization Inhibition
Executive Summary
1-tert-Butyl-4-nitrosobenzene (t-BNB), often abbreviated as PNB or t-BNB, represents a class of "true inhibitors" utilized in radical polymerization. Unlike retarders that merely slow reaction rates, t-BNB provides a distinct induction period by rapidly scavenging carbon-centered radicals with high specificity. Its utility is twofold: it serves as a high-efficiency stabilizer for reactive monomers during storage and as a precise mechanistic probe for determining initiation rates (
This guide details the physicochemical mechanism of t-BNB inhibition, compares its efficacy against industrial standards (MEHQ, TEMPO), and provides validated protocols for its use in kinetic studies and mechanistic elucidation.
The Chemistry of Inhibition[1][2][3]
Mechanism of Action
The inhibitory power of t-BNB stems from its high reactivity toward carbon-centered radicals (
-
Step 1 (Spin Trapping): The nitroso group (
) reacts with a propagating or initiating radical ( ) to form a stable nitroxide radical. This nitroxide is persistent (stable) on the timescale of polymerization.[1] -
Step 2 (Radical Coupling): The generated nitroxide radical, being a stable radical species itself, couples with a second carbon-centered radical to form a diamagnetic, inert alkoxyamine.
This mechanism yields a theoretical stoichiometric coefficient (
Reaction Pathway Visualization
Figure 1: The sequential scavenging mechanism of t-BNB. The intermediate nitroxide is stable enough for EPR detection but reactive enough to terminate a second radical chain.
Comparative Performance Analysis
t-BNB occupies a specific niche between industrial storage inhibitors and expensive laboratory-grade stable radicals.
| Feature | t-BNB | MEHQ (Monomethyl ether hydroquinone) | TEMPO (Nitroxide) |
| Classification | True Inhibitor (Spin Trap) | Retarder (Phenolic) | Stable Radical Inhibitor |
| Mechanism | Nitroso addition | H-abstraction (requires | Direct radical coupling |
| Induction Period | Distinct, sharp exit | Indistinct (gradual rate increase) | Distinct, sharp exit |
| Stoichiometry ( | ~2.0 | Variable (< 2.0) | 1.0 |
| Oxygen Dependency | Independent | Dependent (Ineffective in | Independent |
| Primary Use | Kinetic studies ( | Storage/Transport | Controlled Radical Polymerization (NMP) |
Key Insight: Use t-BNB when you need to measure the rate of initiation (
Application Protocol 1: Determination of Initiation Rate ( )
This protocol uses the "Induction Period Method." Because t-BNB is a strong inhibitor, polymerization is completely suppressed until the inhibitor is consumed. The length of this suppression (induction period,
Materials
-
Monomer: Styrene, Methyl Methacrylate (MMA), or similar (Must be distilled to remove commercial inhibitors).
-
Initiator: AIBN or BPO (Recrystallized).
-
Inhibitor: 1-tert-Butyl-4-nitrosobenzene (t-BNB).
-
Apparatus: Dilatometer or Differential Scanning Calorimeter (DSC).
Experimental Workflow
Figure 2: Workflow for determining initiation kinetics using t-BNB inhibition.
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of the monomer containing a fixed concentration of initiator (e.g., 0.01 M AIBN).
-
Dosing: Aliquot the stock solution into reaction vessels. Add varying concentrations of t-BNB (e.g.,
mol/L). -
Degassing (Critical): Oxygen acts as a co-inhibitor. Perform at least 3 cycles of freeze-pump-thaw degassing to ensure the measured induction period is solely due to t-BNB.
-
Reaction: Immerse vessels in a constant temperature bath (e.g., 60°C).
-
Measurement: Monitor conversion via dilatometry (volume contraction) or DSC (heat flow).
-
Calculation:
-
Plot Conversion (%) vs. Time (min) .
-
Identify the intercept on the time axis (
). -
Calculate the Rate of Initiation (
) using the equation: Where is the stoichiometric coefficient (typically 2).
-
Application Protocol 2: Mechanistic Probe (Spin Trapping)
Researchers use t-BNB to identify the structure of the initiating radical. The nitroxide formed (Step 1 of mechanism) has a unique EPR hyperfine splitting pattern depending on the radical (
Why t-BNB?
Unlike PBN (Phenyl-tert-butylnitrone), t-BNB creates nitroxides where the trapped radical is directly attached to the nitrogen (anilino-type radical). This often results in greater spectral sensitivity to the structure of the trapped radical.
Protocol
-
Solution: Prepare a solution of monomer and t-BNB (0.01 M) in benzene or toluene.
-
Initiation: Add the photo-initiator or thermal initiator of interest.[2]
-
Irradiation/Heating: Initiate the reaction directly in the EPR cavity (or transfer rapidly).
-
Analysis: Record the EPR spectrum.
-
Hyperfine Splitting: Analyze the Nitrogen (
) and Proton ( ) coupling constants. -
Example: A benzoyloxy radical trapped by t-BNB yields distinct constants compared to a phenyl radical, allowing researchers to determine if the initiator underwent decarboxylation before attacking the monomer.
-
Handling and Stability
-
Light Sensitivity: Nitroso compounds are photosensitive. Store t-BNB in amber vials or foil-wrapped containers.
-
Dimerization: In solid state, nitrosobenzene derivatives exist as dimers (colorless). Upon dissolution or melting, they dissociate into the active monomeric nitroso form (green/blue). Ensure the solution is fully dissolved and colored (indicating monomeric form) before use.
-
Toxicity: Like all nitroso compounds, t-BNB should be handled as a potential carcinogen/mutagen. Use nitrile gloves and work within a fume hood.
References
-
Bevington, J. C., & Ghanem, N. A. (1958). The mechanisms of inhibition and retardation in radical polymerizations. Part IV. The effects of diphenylpicrylhydrazyl and p-benzoquinone on the initiated polymerization of styrene. Journal of the Chemical Society.[3] Link(Foundational text on inhibition kinetics).
-
Chow, Y. L., & Danen, W. C. (1971). Spin trapping of free radicals by nitroso compounds.[3][4] Journal of the American Chemical Society.[3][4][5] Link(Core reference for the spin trapping mechanism).
-
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd Ed.). Elsevier. Link(Authoritative source on stoichiometry and inhibition constants).
-
Tabata, M., et al. (1995). Spin-trapping analysis of radical intermediates.[3][4][6][7][8] Macromolecules.[4][9] Link(Application of nitroso spin traps in polymer degradation and initiation).
Sources
- 1. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spin Trapping Analysis of Radical Intermediates on the Thermo-Oxidative Degradation of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. Phenyl N-tert-butyl nitrone forms nitric oxide as a result of its FE(III)-catalyzed hydrolysis or hydroxyl radical adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Resolving Spectral Overlap in 1-tert-Butyl-4-nitrosobenzene EPR Data
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-tert-Butyl-4-nitrosobenzene (PBN) in Electron Paramagnetic Resonance (EPR) spin trapping experiments. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of spectral overlap in PBN-derived EPR data. Our goal is to equip you with the knowledge to not only identify the sources of spectral complexity but also to implement effective solutions for achieving well-resolved and interpretable spectra.
Troubleshooting Guide: From Broad Signals to Resolved Spectra
This section provides a systematic approach to diagnosing and resolving issues related to spectral overlap in your PBN spin trapping experiments.
Problem 1: My EPR spectrum is broad and featureless. How can I improve the resolution?
Possible Causes:
-
High Radical Concentration: Excessive concentrations of the spin adduct can lead to spin-spin interactions, causing line broadening.
-
Unresolved Hyperfine Splitting: The hyperfine coupling constants of your spin adduct may be too small to be resolved under your current experimental conditions.[1]
-
Sample Viscosity and Temperature: High viscosity or suboptimal temperature can slow molecular tumbling, leading to anisotropic broadening.
-
Presence of Multiple Radical Species: You may be trapping more than one type of radical, leading to the superposition of multiple EPR signals.[1]
Step-by-Step Solutions:
-
Optimize Radical Concentration:
-
Action: Systematically dilute your sample or reduce the concentration of the radical source.
-
Rationale: Lowering the concentration of the PBN spin adduct minimizes intermolecular interactions that cause line broadening, allowing for better resolution of hyperfine features.
-
-
Adjust Experimental Temperature:
-
Action: If your sample is in a solution that forms a glass at low temperatures, consider acquiring spectra at cryogenic temperatures (e.g., 77 K).[2]
-
Rationale: Reducing thermal motion at low temperatures can significantly enhance spectral resolution, making it easier to distinguish closely spaced signals.[1] For solution-state samples, adjusting the temperature can alter the viscosity and tumbling rate, which may sharpen the spectral lines.
-
-
Modify Solvent and Sample Preparation:
-
Action: Choose a solvent with low viscosity. Ensure your sample is homogeneous and free of particulate matter.
-
Rationale: A less viscous solvent promotes faster molecular tumbling, which averages out anisotropic interactions and leads to sharper, more isotropic-like spectra. Sample heterogeneity can introduce artifacts and broaden the spectrum.[1]
-
-
Instrumental Parameter Optimization:
-
Action: Carefully optimize the microwave power, modulation amplitude, and scan time.
-
Rationale:
-
Microwave Power: Avoid power saturation, where the spin system cannot relax quickly enough, leading to signal distortion and broadening. Start with low power and incrementally increase it until the signal-to-noise ratio is optimal without introducing saturation effects.
-
Modulation Amplitude: The modulation amplitude should be a fraction of the narrowest line width to avoid artificial broadening. A good starting point is one-third of the expected line width.
-
Scan Time and Time Constant: A longer scan time with an appropriate time constant can improve the signal-to-noise ratio, which can help in resolving small hyperfine splittings.
-
-
Problem 2: I suspect multiple radical species are being trapped, leading to overlapping spectra. How can I confirm this and resolve the individual components?
Possible Causes:
-
Complex Reaction Mixture: The chemical or biological system under investigation may be generating several different radical species simultaneously.
-
Spin Trap Decomposition: The spin trap itself or the spin adduct might be unstable under the experimental conditions, leading to secondary radical formation.
Step-by-Step Solutions:
-
Spectral Simulation and Deconvolution:
-
Action: Utilize EPR simulation software to model the experimental spectrum as a sum of multiple components.
-
Rationale: By inputting known or estimated g-values and hyperfine coupling constants for suspected radical adducts, you can perform a fitting procedure to deconvolute the overlapping signals.[1] This can provide quantitative information about the relative concentrations of each species.
-
Recommended Software: EasySpin, SpinFit, and SimFonia are powerful tools for simulating and fitting complex EPR spectra.[1]
-
-
Isotopic Labeling of the Spin Trap:
-
Action: Synthesize or procure an isotopically labeled version of PBN, such as N-[tert-13C]Butyl C-phenyl nitrone (PBN-[tert-13C]).[3]
-
Rationale: Introducing a magnetic nucleus like 13C at a specific position in the PBN molecule will introduce an additional, predictable hyperfine splitting in the EPR spectrum of the resulting spin adduct. This can help to differentiate the PBN adduct from other paramagnetic species and can also alter the spectral pattern to reduce overlap.[3] For example, the PBN-[tert-13C] hydroxyl adduct exhibits a larger 13C hyperfine splitting constant compared to the PBN-[nitronyl-13C] hydroxyl adduct, which can decrease the chance of signal overlap.[3]
-
-
Advanced EPR Techniques:
-
Action: If available, employ higher frequency EPR (e.g., W-band, 95 GHz) or double resonance techniques like ENDOR.
-
Rationale:
-
High-Frequency EPR: W-band EPR offers significantly higher spectral resolution for systems with different g-values.[2] This can effectively separate overlapping signals that are indistinguishable at conventional X-band frequencies (9.5 GHz).[4]
-
Electron Nuclear Double Resonance (ENDOR): ENDOR is a powerful technique for measuring hyperfine interactions with high resolution.[5] It can simplify complex EPR spectra by resolving the hyperfine couplings from different nuclei, which is particularly useful when multiple radical species are present.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical hyperfine coupling constants for PBN spin adducts?
A1: The hyperfine coupling constants (hfsc's) are crucial for identifying the trapped radical. For PBN adducts, the primary splittings arise from the nitrogen of the nitroxide group (aN) and the β-hydrogen (aH). The values of these constants are sensitive to the nature of the trapped radical and the solvent.
| Trapped Radical Type | Typical aN (Gauss) | Typical aH (Gauss) |
| Carbon-centered | 14.3 - 15.3 | 2.0 - 4.0 |
| Oxygen-centered | 13.3 - 14.2 | 1.0 - 2.5 |
| Hydroxyl (•OH) | ~13.4 | ~0.95 |
| tert-Butoxy | ~13.6 | ~1.72 |
Note: These are approximate values and can vary with experimental conditions. It is always recommended to compare with literature values for specific adducts and solvents.[7][8][9]
Q2: How does g-anisotropy contribute to spectral overlap, and how can it be addressed?
A2: The g-value, analogous to the chemical shift in NMR, is a measure of the magnetic moment of the unpaired electron.[10] In frozen solutions or solid samples, the g-value can be anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field.[5] This leads to a powder pattern spectrum that is much broader than the corresponding solution spectrum. If multiple species with slightly different g-anisotropies are present, their powder patterns can severely overlap.
Addressing g-anisotropy:
-
High-Frequency EPR: As mentioned earlier, moving to a higher microwave frequency (and correspondingly higher magnetic field) enhances the separation between signals with different g-values, effectively resolving the overlap.[2]
-
Simulation: Anisotropic spectra can be simulated to extract the principal components of the g-tensor (gx, gy, gz) and hyperfine tensors.[5] This allows for the identification of different species even in an overlapped spectrum.
Q3: Can modifying the PBN structure help in resolving spectral overlap?
A3: Yes, chemical modification of the PBN spin trap is a powerful strategy.
-
Isotopic Labeling: As discussed in the troubleshooting guide, introducing isotopes like 13C, 2H (deuterium), or 15N can alter the hyperfine splitting patterns in a predictable way, aiding in spectral assignment and resolution.[3]
-
Functional Group Substitution: Adding substituents to the phenyl ring of PBN can alter the electronic properties of the nitrone and the resulting spin adduct.[7] For instance, electron-withdrawing groups can increase the spin trapping rate.[7] While this may not directly resolve overlap, it could selectively enhance the signal of a particular adduct, making it easier to identify.
Q4: What are the key considerations for sample preparation to minimize spectral artifacts?
A4: Proper sample preparation is critical for acquiring high-quality EPR data.
-
Solvent Choice: Use solvents with low dielectric loss to avoid absorbing microwaves, which can reduce spectrometer sensitivity. For frozen solution studies, choose solvents that form a good glass to avoid sample cracking and heterogeneity.[5]
-
Degassing: Remove dissolved oxygen from your sample, as O2 is paramagnetic and can cause line broadening through spin-spin interactions.
-
Sample Tube and Positioning: Use high-quality quartz EPR tubes. The positioning of the sample within the EPR cavity is crucial for reproducibility.[11] Ensure the sample is centered in the most sensitive region of the cavity.
Visualizing Experimental Workflows and Concepts
Workflow for Resolving Overlapping EPR Spectra
Caption: A systematic workflow for troubleshooting and resolving overlapping EPR signals.
Hyperfine Splitting in a PBN-Adduct
Caption: Origin of the characteristic triplet of doublets in a PBN spin adduct spectrum.
References
- Stropp, J., Canonica, F., Wili, N., & Klose, D. (2025). Resolving spectral overlap in ENDOR by chirp echo Fourier transform detection. Physical Chemistry Chemical Physics.
- Novikov, I. I., et al. (2021). Kinetic Analysis and Resolution of Overlapping EPR Spectra.
- Novilet. (n.d.). EPR Data Interpretation: Key Concepts and Approaches. Novilet.
-
Chemistry LibreTexts. (2022). 4.8: EPR Spectroscopy. Chemistry LibreTexts. [Link]
- Zhang, Y.-K., et al. (2002). Synthesis and EPR Evaluation of the Nitrone PBN-[tert-13C] for Spin Trapping Competition.
-
Dinis, T. C. P., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PubMed Central. [Link]
- Unknown. (n.d.). EPR-Spectroscopy.pdf. Source Not Available.
- Strzelczak, G., et al. (2025). A dozen useful tips on how to minimise the influence of sources of error in quantitative electron paramagnetic resonance (EPR) spectroscopy - A review.
-
Wikipedia. (n.d.). Electron paramagnetic resonance. Wikipedia. [Link]
-
Wili, N. (2020). Basics of EPR for NMR Spectroscopists | Nino Wili | Session 16. YouTube. [Link]
- Howard, J. A., & Tait, J. C. (1978). Electron paramagnetic resonance spectra of the tert-butylperoxy and tert-butoxy adducts to phenyl tert-butyl nitrone and 2-methyl-2-nitrosopropane. Canadian Journal of Chemistry.
-
Dinis, T. C. P., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ResearchGate. [Link]
Sources
- 1. EPR Data Interpretation: Key Concepts and Approaches - Novilet [novilet.eu]
- 2. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Resolving spectral overlap in ENDOR by chirp echo Fourier transform detection - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03372A [pubs.rsc.org]
- 7. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
Distinguishing between spin adducts and artifacts in nitrosobenzene spectra
Status: Operational Role: Senior Application Scientist Topic: Distinguishing Spin Adducts from Artifacts in EPR Spectroscopy Last Updated: October 26, 2023
Introduction: The Nitrosobenzene Paradox
Welcome to the technical support center. If you are using Nitrosobenzene (NB) as a spin trap, you are likely targeting carbon-centered radicals .[1] NB is superior to nitrones (like DMPO or PBN) for this purpose because the trapped radical attaches directly to the nitrogen or oxygen, placing the unpaired electron in close proximity to the trapped nuclei. This yields rich hyperfine splitting information that allows for structural identification.
However, NB is chemically promiscuous. It is notorious for generating "false positive" signals—artifacts that mimic radical adducts but are actually degradation or reduction products of the trap itself.
This guide is designed to help you rapidly distinguish between a true experimental hit and a chemical artifact.
Module 1: Diagnostic Triage (Spectrum Analysis)
User Query: "I have a signal. Is it real?"
Before assuming you have trapped your target radical, run your spectrum through this diagnostic logic.
The "Forest of Lines" Test
The most common artifact is the Nitrosobenzene Radical Anion (NB
-
True Adduct: usually shows a primary Nitrogen triplet (
) split further by the specific nuclei of the trapped radical (R). The phenyl ring protons of the NB often give only broad, unresolved lines or very small splittings. -
Artifact (NB
): shows a Nitrogen triplet ( ) with extensive, well-resolved splitting from the own phenyl ring protons (ortho, meta, and para). If your spectrum looks like a "forest" of many sharp lines, it is likely the radical anion, not an adduct.
The "Oxygen" Rule
-
Rule: NB is a poor trap for oxygen-centered radicals (Superoxide
, Hydroxyl ). -
Diagnosis: If you are studying an oxidative stress system (e.g., Xanthine/Xanthine Oxidase) and see a signal with NB, it is almost certainly an artifact (usually the radical anion formed via reduction by
). Use DMPO for oxygen radicals.
Visual Workflow: Adduct vs. Artifact
Figure 1: Decision tree for rapid spectral classification. High-complexity splitting from the phenyl ring usually indicates the radical anion artifact.
Module 2: Common Artifacts & Mechanisms
NB is highly susceptible to redox cycling and "ene" reactions. Understanding the mechanism is the key to prevention.
The Nitrosobenzene Radical Anion ( ) mechanism
This is the most pervasive artifact. NB has a low reduction potential. In the presence of biological reducing agents (NADPH, Ascorbate, Thiols) or even Superoxide (
-
Mechanism:
-
Signature:
. Strong coupling to ortho/para protons ( ).
The "Ene" Reaction (Non-Radical False Positive)
If your system contains alkenes (lipids, double bonds), NB can react directly with the double bond via a thermal "ene" reaction—no free radicals involved .
-
Mechanism: NB attaches to the alkene to form a hydroxylamine. This hydroxylamine is then easily oxidized (by air) to a nitroxide.
-
Result: You see a stable nitroxide signal that looks like a lipid radical adduct, but no radical chemistry occurred.
Pathway Diagram: Origins of Signals
Figure 2: Mechanistic pathways showing how NB generates both true adducts and false artifacts via reduction or ene reactions.
Module 3: Validation Protocols
User Query: "How do I prove my signal is real?"
Do not rely on the spectrum alone. Use these self-validating controls.
Protocol A: The "No-Substrate" Control
Run the full reaction system but exclude the specific substrate you believe is generating the radical.
-
If signal persists: It is likely the NB radical anion (generated by the buffer/enzyme system reducing the trap).
-
If signal disappears: It supports (but does not prove) a true adduct.
Protocol B: The "Redox Check" (Ascorbate Quench)
Add a small amount of Ascorbate (Vitamin C) to the sample after the signal has formed.
-
Observation: Nitroxides (true adducts) are generally reduced to EPR-silent hydroxylamines by ascorbate, but the kinetics vary.
-
Critical Check: If the signal is the NB Radical Anion , adding a reductant might actually increase or sustain the signal initially (by reducing more parent NB), or shift the equilibrium. However, in many cases, strong reduction kills all signals. A better check is adding ferricyanide (oxidant). If the signal is the radical anion, oxidation converts it back to silent NB. If it is a true nitroxide adduct, it is more resistant to mild oxidation.
Protocol C: Database Comparison
Compare your hyperfine coupling constants (hfcc) against established values.
Table 1: Reference Hyperfine Coupling Constants (Gauss)
| Species | Secondary Splittings ( | Notes | |
| NB Radical Anion ( | 9.7 - 10.8 G | "Forest of lines." Dominant phenyl coupling. | |
| Phenylhydronitroxide | 11.0 - 12.0 G | Doublet of triplets. From protonated anion.[2] | |
| Methyl Adduct (NB-CH | 12.0 - 13.5 G | Clean splitting from methyl protons. | |
| Tert-butyl Adduct | 13.0 - 14.0 G | No | Simple triplet (unless |
| Lipid-C Adduct | 13.0 - 14.5 G | Splitting depends on lipid chain geometry. |
Note: Values vary slightly by solvent polarity. Polar solvents increase
Frequently Asked Questions (FAQs)
Q: I see a strong triplet signal in my control containing only NB and buffer. Why? A: Check your light source. NB is light-sensitive. Ambient light can cause photolysis of NB, leading to "self-trapping" where NB traps its own decomposition products or generates the radical anion. Solution: Prepare NB solutions in the dark (amber vials) and minimize light exposure during the experiment.
Q: Can I use NB to trap Superoxide? A: No. NB reacts with superoxide to form the radical anion artifact, not a superoxide adduct. For superoxide, use DMPO (forming DMPO-OOH) or BMPO .
Q: My signal is a "broad blob" with no fine structure. Is it real? A: Probably not. True NB adducts usually have sharp lines because the radical is close to the trap. Broadening often indicates:
-
Exchange broadening: Concentration of NB is too high (keep < 10 mM).
-
Immobilization: The radical is attached to a large protein/membrane (slow tumbling).
-
Oxygen broadening: The sample is not deoxygenated. (Purge with Nitrogen/Argon).
Q: How do I distinguish a C-centered adduct from the Radical Anion definitively?
A: Look at the linewidth . The radical anion often has very narrow individual lines (if resolved) but many of them. A C-centered adduct typically has a larger
References
-
Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.
-
Mason, R. P., & Mottley, C. (1987). Spin trapping of free radicals with nitroso compounds.[2][3][4][5][6][7][8] Electron Spin Resonance, 10B, 185. [9]
-
Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the radical anion of nitrosobenzene. Chemico-Biological Interactions, 45(2), 143-151.
-
Eaton, S. R., & Eaton, G. R. (2010). Quantitative EPR. Springer. (Standard text for interpretation of hyperfine couplings).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biology of spin-trapping radicals associated with halocarbon metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidinoquinoxaline N-oxides: spin trapping of O- and C-centered radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. Dibromonitroso benzene sulphonate spin-adducts--why no hyperfine coupling to bromine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing 1-tert-Butyl-4-nitrosobenzene (BNB) Trapping Efficiency
This guide serves as a specialized technical resource for researchers utilizing 1-tert-Butyl-4-nitrosobenzene (commonly referred to as BNB or PNB ) in Electron Paramagnetic Resonance (EPR) spin trapping experiments.
Core Technical Overview
1-tert-Butyl-4-nitrosobenzene (BNB) is an aromatic C-nitroso spin trap. Unlike nitrone traps (e.g., PBN, DMPO), BNB adds radicals directly to the nitrogen atom, resulting in nitroxide adducts with high spectral information content. However, this sensitivity comes at a cost: extreme susceptibility to oxygen interference.
The "Oxygen Paradox" in BNB trapping is threefold:
-
Kinetic Competition: Oxygen reacts with carbon-centered radicals (
) orders of magnitude faster than BNB does ( ), effectively "stealing" the target before it can be trapped. -
Line Broadening: Dissolved paramagnetic
causes Heisenberg exchange broadening, obliterating the fine hyperfine couplings necessary for structural identification. -
Adduct Degradation: The resulting BNB-radical adducts (nitroxides) are redox-active; oxygen promotes their oxidation to diamagnetic (EPR silent) cations or degradation products.
Troubleshooting Guide: The Oxygen Factor
Issue: "I see no EPR signal, even though my radical generation system is working."
Diagnosis: The Oxygen Scavenging Effect.
If the solution is aerobic, dissolved oxygen likely converted your target carbon-centered radicals (
-
Mechanism:
. -
Why BNB fails here: BNB traps peroxyl radicals poorly, and the resulting adducts (
) are thermally unstable and decompose before detection. -
Solution: You must purge oxygen to below 0.1 ppm. See Protocol A below.
Issue: "The EPR spectrum consists of a broad, featureless singlet or triplet."
Diagnosis: Heisenberg Exchange Broadening. The spin adduct formed is likely stable, but the presence of dissolved oxygen (a paramagnetic triplet species) is interacting with the spin adduct's unpaired electron.
-
Impact: This "smears" the sharp hyperfine splitting lines (hfc) that identify the trapped radical.[1]
-
Solution: Post-reaction degassing. If the adduct is stable, bubble nitrogen through the sample after trapping but before measurement to restore spectral resolution.
Issue: "My signal appears briefly and decays within seconds."
Diagnosis: Oxidative Instability of the Nitroxide Adduct.
Aromatic nitroxide adducts formed by BNB are susceptible to oxidation by
-
Causality:
. -
Solution: Use a reducing environment or strict anaerobicity. Adding a chelated metal scavenger (e.g., DTPA) can also prevent metal-catalyzed oxidation of the adduct.
Mechanism Visualization
The following diagram illustrates the "Critical Race" between the BNB trap and Oxygen for the target radical.
Caption: The "Kinetic Trap": Oxygen outcompetes BNB for radicals by 2 orders of magnitude, necessitating strict anaerobicity.
Experimental Protocols
Protocol A: Strict Anaerobic Sample Preparation (Freeze-Pump-Thaw)
Recommended for quantitative kinetic studies.
-
Preparation: Dissolve BNB dimer in the target solvent (e.g., benzene or toluene). Note: BNB exists as a dimer and must dissociate.
-
Tip: Mild heating (
) or ambient light helps dissociate the dimer to the active blue/green monomer.
-
-
Transfer: Place
of the solution into a quartz EPR tube with a vacuum stopcock. -
Cycle 1:
-
Freeze sample in liquid nitrogen (
). -
Open stopcock to vacuum line (
Torr) for 5 minutes. -
Close stopcock and thaw in warm water.
-
-
Repeat: Perform 3 complete cycles.
-
Radical Generation: Initiate radical generation (e.g., photolysis) after the final thaw while the tube is sealed.
Protocol B: Rapid Sparging (For Qualitative Screening)
Recommended for quick checks, though less effective than Protocol A.
-
Setup: Insert a fine-gauge Teflon needle into the bottom of the EPR tube containing the BNB solution.
-
Sparging: Flow high-purity Argon or Nitrogen gas (pre-saturated with solvent vapor to prevent evaporation) through the solution for 10 minutes.
-
Sealing: Slowly withdraw the needle while maintaining gas flow, then immediately cap/seal the tube with Parafilm or a torch seal.
Comparative Data: Oxygen Impact
The table below highlights the efficiency loss in aerobic conditions for common carbon-centered radicals.
| Target Radical (R•) | BNB Trapping Rate ( | O2 Reaction Rate ( | Efficiency (Aerobic) | Efficiency (Anaerobic) |
| Methyl ( | < 2% | > 95% | ||
| Phenyl ( | < 1% | > 90% | ||
| Tert-butyl ( | ~ 0% | High |
Note: In the presence of air (approx 0.2 mM
Frequently Asked Questions (FAQ)
Q: Can I use BNB in aqueous solutions? A: BNB has poor water solubility. For aqueous experiments, use a co-solvent like ethanol or DMSO, or switch to a water-soluble nitroso trap like DBNBS (3,5-Dibromo-4-nitrosobenzenesulfonate). Note that organic co-solvents can act as radical scavengers themselves, potentially creating artifacts.
Q: Why is my BNB solution colorless? A: BNB is stored as a colorless/pale yellow dimer. It must be dissociated into the monomer (which is typically green or blue) to be active. If your solution is colorless, you have no active trap. Gently warm the solution or expose it to visible light for a few minutes before use.
Q: How do I store BNB?
A: Store the solid dimer in the dark at
Q: Does BNB trap oxygen-centered radicals (OH, O2-)? A: Poorly. BNB is highly specific for Carbon-centered radicals. For Oxygen-centered radicals (ROS), nitrone traps like DMPO or BMPO are far superior. Using BNB to detect ROS often leads to "false negatives" or complex artifacts.
References
-
Royal Society of Chemistry. (2021). Spin Trapping | Nitroxides.[2][3][4][5] Retrieved from [Link][4][5][6][7][8]
-
National Institutes of Health (NIH). (2020).[9] Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. Retrieved from [Link]
-
MDPI. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Retrieved from [Link]
-
University of Texas. Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 1-tert-Butyl-4-nitrosobenzene for high-sensitivity spectroscopy
Welcome to the technical support guide for the purification of 1-tert-Butyl-4-nitrosobenzene. This document is designed for researchers, scientists, and drug development professionals who require this compound in a state of high purity for sensitive spectroscopic applications. Impurities, even at trace levels, can introduce significant artifacts in techniques like NMR, mass spectrometry, and fluorescence spectroscopy, leading to erroneous data interpretation. This guide provides practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 1-tert-Butyl-4-nitrosobenzene and what are its basic properties?
1-tert-Butyl-4-nitrosobenzene is an aromatic organic compound.[1] It is often used in chemical synthesis and research, particularly in reactions involving nitroso groups.[2] Key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][3] |
| Molecular Weight | 179.22 g/mol | [1][4] |
| CAS Number | 3282-56-2 | [1][3] |
| Appearance | Light yellow to yellow to orange clear liquid | [5] |
| Boiling Point | 265-267 °C | [5] |
| Storage | Recommended in a cool, dark place (<15°C) |
Q2: Why is ultra-high purity of this compound critical for high-sensitivity spectroscopy?
In high-sensitivity spectroscopy, the goal is to detect and quantify subtle signals from the target analyte. The presence of impurities can compromise results in several ways:
-
Signal Overlap: Impurity signals can overlap with analyte signals, complicating spectral interpretation and quantification.
-
Signal Quenching: Certain impurities can quench fluorescence or interfere with ionization in mass spectrometry, reducing the sensitivity of the measurement.
-
Side Reactions: Impurities may be reactive under the experimental conditions (e.g., in the presence of laser light), creating new, interfering species.
-
Inaccurate Quantification: The presence of impurities leads to an overestimation of the amount of the target compound if purity is not accounted for, affecting molar concentration calculations.
Q3: What are the likely impurities in a commercial or crude sample of 1-tert-Butyl-4-nitrosobenzene?
Impurities typically stem from the synthetic route. Common methods involve the oxidation of 4-tert-butylaniline.[6][7] Therefore, potential impurities include:
-
Unreacted Starting Material: Residual 4-tert-butylaniline.
-
Over-oxidation Products: 1-tert-Butyl-4-nitrobenzene, the corresponding nitro compound, is a very common impurity.[5][8]
-
Isomeric Byproducts: Small amounts of other isomers formed during the synthesis.
-
Solvent Residues: Traces of solvents used in the synthesis and initial workup.
Q4: What are the primary methods for purifying 1-tert-Butyl-4-nitrosobenzene to spectroscopic grade?
The two most effective and widely applicable methods for achieving high purity with this compound are recrystallization and flash column chromatography .
-
Recrystallization is excellent for removing small amounts of impurities from a solid compound (or a liquid that can be solidified). It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9]
-
Flash Column Chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[5][8] It is particularly effective for removing impurities with different polarities, such as separating the desired nitroso compound from the more polar nitro byproduct.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process.
Q5: I'm trying to recrystallize my sample, but it won't fully dissolve, even after adding a lot of solvent. What's wrong?
This is a common issue that usually points to one of two causes. The key to successful recrystallization is to dissolve the compound in the minimum amount of boiling solvent to create a saturated solution.[10][11]
-
Causality: If you have added a large volume of solvent and solid material remains, it is likely an insoluble impurity. Adding more solvent will not dissolve this impurity but will dramatically lower the final yield of your desired product.
-
Solution: Heat your solution to a boil and add just enough hot solvent to dissolve the target compound. If a solid remains, you must perform a "hot gravity filtration" to remove the insoluble material before allowing the solution to cool.
Q6: I've dissolved my compound and let it cool, but no crystals are forming. What should I do?
Crystal formation, or nucleation, sometimes requires a little encouragement. This issue typically arises from two scenarios: using too much solvent or the solution being too "clean."
-
Causality & Solution:
-
Excess Solvent: You may have used too much solvent, resulting in a solution that is not saturated enough for crystals to form upon cooling. The solution is to gently heat the solution and evaporate some of the solvent to increase the concentration. Once concentrated, allow it to cool again.[10]
-
Lack of Nucleation Sites: If the solution is supersaturated but no crystals form, you need to induce crystallization.
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for the first crystals to form.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
-
Cooling Rate: Ensure the cooling is slow. Placing a hot solution directly into an ice bath can cause the compound to "oil out" or precipitate as an amorphous solid, trapping impurities.[10][11] Allow it to cool slowly to room temperature first, then move it to an ice bath to maximize yield.
-
Q7: My final product has a very low yield after recrystallization. Why did this happen?
Low yield is a frustrating but solvable problem. The logical workflow below can help diagnose the cause.
Diagram: Troubleshooting Low Recrystallization Yield
Caption: Logic diagram for diagnosing common causes of low yield.
Q8: When running a silica gel column, my compound streaks down the column instead of forming a tight band. How do I fix this?
Streaking, or "tailing," reduces the separation efficiency of column chromatography. It is typically caused by issues with sample loading or the choice of solvent.
-
Causality & Solution:
-
Column Overloading: You have loaded too much crude material onto the column. For optimal separation, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Inappropriate Polarity: The eluent (solvent system) may be too polar, causing the compound to spend more time in the mobile phase and move too quickly down the column without proper interaction with the silica. Conversely, if the solvent is not polar enough, the compound may stick too strongly to the silica. Run preliminary Thin Layer Chromatography (TLC) plates with different solvent ratios (e.g., hexane:ethyl acetate) to find a system that gives your target compound an Rf value of ~0.3-0.4.
-
Sample Application: The initial band of the sample loaded onto the column was too wide. Always dissolve your crude sample in the absolute minimum amount of solvent before carefully loading it onto the top of the silica bed.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol describes the fundamental technique for purifying solids.[9][10][11] The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For many nitroaromatic compounds, alcohols like methanol or ethanol are suitable starting points.
Diagram: Standard Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential solvent (e.g., methanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is unsuitable. The ideal solvent will dissolve the compound only when heated.
-
Dissolution: Place the crude 1-tert-Butyl-4-nitrosobenzene in an Erlenmeyer flask. Add the chosen solvent dropwise from a heated reservoir while the flask is gently heated (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.
-
Hot Filtration (if necessary): If you observe insoluble impurities, you must filter them out while the solution is hot to prevent your desired product from crystallizing prematurely. Use a fluted filter paper in a stemless funnel. Pre-heat the funnel and receiving flask to prevent crystallization in the apparatus.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Using cold solvent is critical to avoid redissolving your purified product.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities of different polarities, such as the common 1-tert-Butyl-4-nitrobenzene byproduct.[5][8]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | A non-polar/polar solvent system that allows for fine-tuning of polarity to achieve good separation. |
| Preliminary Analysis | Thin Layer Chromatography (TLC) | Essential for determining the optimal solvent ratio before running the column.[12] |
Step-by-Step Methodology:
-
TLC Analysis: Spot your crude product on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal solvent system will show good separation between the spots, with the target compound having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with the least polar mixture, e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent. Carefully add this solution to the top of the silica bed using a pipette.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the solvent through the silica. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to determine which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-tert-Butyl-4-nitrosobenzene.
Purity Assessment & Storage
Q9: How can I confirm the purity of my final product?
After purification, you must verify the purity. Standard methods include:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities by their characteristic signals.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds and provides their mass-to-charge ratio, allowing for both separation and identification of trace impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities tend to broaden and depress the melting point range. While 1-tert-Butyl-4-nitrosobenzene is a liquid at room temperature, this technique is invaluable for solid derivatives.
Q10: What are the proper storage and handling procedures for this compound?
1-tert-Butyl-4-nitrosobenzene, like many nitroso and nitroaromatic compounds, requires careful handling.
-
Safety: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place.[14][15] Light and heat can potentially cause degradation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 6, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved February 6, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1-tert-Butyl-4-nitrobenzene. In NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2023). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. Retrieved February 6, 2026, from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved February 6, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2). Retrieved February 6, 2026, from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-4-nitrobenzene. In PubChem Compound Database. Retrieved February 6, 2026, from [Link]
-
Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC. Retrieved February 6, 2026, from [Link]
-
Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Preparations of C-Nitroso Compounds. PMC. Retrieved February 6, 2026, from [Link]
Sources
- 1. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]
- 4. 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-TERT-BUTYL-4-NITROBENZENE | 3282-56-2 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mt.com [mt.com]
- 10. Home Page [chem.ualberta.ca]
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- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. carlroth.com [carlroth.com]
- 15. lobachemie.com [lobachemie.com]
Comparative Stability Guide: Nitrosobenzene Derivatives in Physiological Media
Executive Summary
Nitrosobenzene (NOB) and its derivatives are highly electrophilic transient species in physiological environments. Their stability is governed primarily by their reactivity with biological nucleophiles—specifically thiols like glutathione (GSH) and cysteine—and their reduction by cellular enzymes (e.g., NADPH-dependent reductases).
Key Takeaway: In physiological media (pH 7.4, 37°C), nitrosobenzenes exhibit short half-lives (seconds to minutes). Stability is inversely proportional to the electron-withdrawing power of the ring substituent.
-
Electron-Withdrawing Groups (EWG): (e.g.,
, ) Drastically decrease stability by increasing electrophilicity, accelerating nucleophilic attack by GSH. -
Electron-Donating Groups (EDG): (e.g.,
, ) Moderately increase stability by reducing the electrophilic character of the nitroso nitrogen.
Mechanistic Instability in Physiological Media
The instability of nitrosobenzenes in biological systems is driven by three competing pathways:
-
Thiol Conjugation (Dominant): Rapid reaction with intracellular GSH (1–10 mM) to form semimercaptals, which decompose into phenylhydroxylamines (PH) and glutathione sulfinamides.
-
Reductive Metabolism: Enzymatic reduction to hydroxylamines and subsequent amines.
-
Dimerization: Equilibrium between the monomer (reactive, green/blue) and dimer (stable, yellow/colorless). In aqueous media, water stabilizes the polar dimer, but the monomer is the species that reacts with nucleophiles.
Pathway Visualization
The following diagram illustrates the degradation cascade of a generic nitrosobenzene (
Figure 1: Reaction pathway of nitrosobenzene derivatives with glutathione in physiological media.
Comparative Performance Analysis
The reactivity of substituted nitrosobenzenes follows a Hammett Linear Free Energy Relationship (LFER) .[1] The rate constant (
Established LFER Equation:
-
(Reaction Constant):
(Positive value indicates nucleophilic attack is favored by EWGs). -
(Reference):
(Nitrosobenzene at pH 7.4, 25°C).[1]
Table 1: Comparative Stability and Kinetics (pH 7.4)
Note:
| Derivative (Substituent) | Electronic Effect ( | Reactivity vs. Unsubstituted | Est. Rate Constant ( | Est.[1][2] Half-Life ( | Stability Rating |
| p-Nitro ( | Strong EWG (+0.78) | ~30x Faster | ~170,000 | < 1 ms | Unstable |
| p-Chloro ( | Weak EWG (+0.23) | ~2.7x Faster | ~15,400 | ~ 9 ms | Low |
| Nitrosobenzene ( | Reference (0.00) | Baseline | 5,690 | ~ 24 ms | Low |
| p-Methyl ( | Weak EDG (-0.17) | ~0.5x Slower | ~2,700 | ~ 51 ms | Moderate |
| p-Methoxy ( | Strong EDG (-0.27) | ~0.3x Slower | ~1,750 | ~ 79 ms | Moderate |
| p-Amino ( | Strong EDG (-0.66) | ~0.05x Slower | ~320 | ~ 430 ms | High |
Interpretation:
-
High Throughput Screening: If your assay requires the nitroso species to persist for minutes, you must use electron-rich derivatives (e.g., p-amino or p-dimethylamino) or work in thiol-depleted media.
-
Toxicity: EWG derivatives (p-nitro) are potent electrophiles, depleting cellular GSH almost instantaneously, leading to rapid oxidative stress.
Experimental Protocols
Due to the rapid kinetics described above, standard HPLC is often too slow to capture the parent nitroso compound unless specific quenching techniques are used.
Protocol A: Stopped-Flow Spectrophotometry (Kinetic Measurement)
Best for: Determining accurate rate constants (
-
Preparation:
-
Syringe A: Nitroso derivative (50–100 µM) in degassed PBS (pH 7.4). Note: Keep stock in DMSO; dilute immediately before use to minimize dimerization.
-
Syringe B: L-Glutathione (reduced) in PBS (excess, e.g., 1–10 mM) to ensure pseudo-first-order conditions.
-
-
Execution:
-
Rapidly mix Syringe A and B (dead time < 2 ms) in a stopped-flow cell thermostated to 37°C.
-
-
Detection:
-
Monitor absorbance decay at 300–310 nm (characteristic of the nitroso
transition) or 750 nm (monomer , weak signal but specific).
-
-
Analysis:
-
Fit the exponential decay of absorbance to obtain
. -
Plot
vs. [GSH] to determine the second-order rate constant .
-
Protocol B: HPLC Analysis with Acid Quench (Metabolite Profiling)
Best for: Quantifying degradation products (Hydroxylamines vs. Sulfinamides).
Workflow Diagram:
Figure 2: Quench-flow protocol for stabilizing labile intermediates.
Critical Step - The Quench:
-
Why: Phenylhydroxylamines are auto-oxidizable at neutral pH.
-
How: Add 1 volume of sample to 1 volume of ice-cold Methanol containing 0.1 M HCl . The acid protonates the hydroxylamine, preventing oxidation back to the nitroso form, and precipitates enzymes.
References
-
Eyer, P. (1979).[3] Reactions of nitrosobenzene with reduced glutathione.[3] Chemico-Biological Interactions, 24(2), 227-239.[3] Link
-
Kazanis, S., & McClelland, R. A. (1992).[1] Electrophilic intermediate in the reaction of glutathione and nitroso arenes.[1] Journal of the American Chemical Society, 114(8), 3052-3059.[1] Link
-
Diepold, C., et al. (1982).[1] Reactions of aromatic nitroso compounds with thiols. Advances in Experimental Medicine and Biology, 136B, 1173-1181.[1] Link
-
Ellis, M. K., et al. (1992). Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates. Chemico-Biological Interactions, 82(2), 151-163. Link
-
U.S. EPA. (2024). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. Link
Sources
Cross-referencing 1-tert-Butyl-4-nitrosobenzene spectral data with databases
Executive Summary
1-tert-Butyl-4-nitrosobenzene (often abbreviated as PNB or
-
The "Hidden" Precursor: Public databases (NIST, PubChem) are saturated with data for the nitro precursor (1-tert-butyl-4-nitrobenzene), which is often mistaken for the nitroso product.
-
The Chameleon Effect: The compound exists in a dynamic equilibrium between a monomer (green/blue, paramagnetic-active) and an azodioxy dimer (colorless solid).
This guide provides a rigorous protocol to cross-reference your experimental data against databases, explicitly distinguishing the target nitroso compound from its nitro impurities and dimeric storage forms.
The Reference Standard: Monomer vs. Dimer vs. Nitro
Before querying any database, you must understand what you are looking for. The spectral signature changes radically based on the physical state.
| Feature | Nitro Precursor (Impurity) | Nitroso Monomer (Target) | Nitroso Dimer (Storage Form) |
| Structure | |||
| Visual Color | Pale Yellow / Colorless | Green / Blue (Solution/Melt) | Colorless / Pale Cream (Solid) |
| Magnetism | Diamagnetic | Diamagnetic (Ground) / Radical-Active | Diamagnetic |
| Key UV-Vis | |||
| Stability | High | Low (Sensitive to light/heat) | Moderate (Dissociates on heating) |
Critical Insight: If your synthesized solid is yellow and stays yellow upon melting, you have likely isolated the nitro starting material, not the nitroso target. The nitroso compound must turn green/blue upon dissociation (heating or dissolving).
Database Cross-Referencing Strategy
Most researchers fail because they search for "tert-butyl nitrosobenzene" and accept the first result, which is often the nitro compound (CAS 3282-56-2). Use this differential diagnosis workflow.
Step 1: The "Negative Control" Search
Instead of searching for your target, search for the impurity to rule it out.
-
Database: NIST Webbook / SDBS (AIST).
-
Action: Download the
H NMR and IR spectra. These are your "exclusion standards."
Step 2: The Spectral Discrepancy Check
Compare your experimental data against the downloaded nitro data using the table below.
Comparative NMR Data (
H, 400 MHz, CDCl
)
| Proton Position | Nitro (Impurity) [1, 2] | Nitroso (Target) [Expected] | Mechanism of Shift |
| Ortho (to N) | Nitro group is strongly deshielding (anisotropy + induction). Nitroso is less deshielding. | ||
| Meta (to N) | Less affected by the N-substituent change. | ||
| tert-Butyl | Minimal change; unreliable for identification. |
Validation Rule: If your ortho-protons appear as a doublet above 8.0 ppm , your sample is contaminated with or consists entirely of the nitro precursor.
Comparative IR Spectroscopy
| Functional Group | Nitro (Impurity) | Nitroso (Target) |
| N-O Stretch | 1520 cm | 1500 - 1480 cm |
| Visual Cue | Strong, sharp peaks | Variable intensity depending on dimer ratio |
Experimental Protocol: The "Heat-Check" Validation
Since databases rarely contain pure nitroso spectra (due to the equilibrium), you must validate the compound's behavior dynamically.
Protocol: Variable Temperature UV-Vis Validation
Objective: Confirm the presence of the monomer-dimer equilibrium, distinguishing the product from static impurities.
-
Preparation: Dissolve 5 mg of sample in 10 mL Toluene (non-polar solvents favor the monomer slightly more than polar ones).
-
Baseline Scan (25°C): Record UV-Vis from 300 nm to 800 nm.
-
Expectation: A strong peak ~300 nm (dimer) and a very weak, broad band ~700 nm (monomer).
-
-
Thermal Stress: Heat the cuvette or solution to 60°C.
-
Hot Scan (60°C): Record the spectrum immediately.
-
Validation Criteria: The band at ~680-750 nm must increase in intensity (Green color deepens). The dimer peak at ~300 nm decreases.
-
Failure Mode: If the spectrum remains static (yellow solution, no green band), the synthesis failed (likely Nitro compound).
-
Visualizing the Logic
The following diagrams illustrate the decision-making process and the chemical equilibrium involved.
Diagram 1: The Validation Workflow
This flowchart guides you through the cross-referencing process to avoid false positives.
Caption: Logical workflow to distinguish 1-tert-butyl-4-nitrosobenzene from its nitro precursor using visual cues and database exclusion.
Diagram 2: The Monomer-Dimer Equilibrium
Understanding this pathway is essential for interpreting "conflicting" spectral data.
Caption: The reversible equilibrium that complicates spectral analysis. Databases often capture the Dimer, while applications use the Monomer.
References
-
National Institute of Standards and Technology (NIST). 1-tert-Butyl-4-nitrobenzene Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 1-tert-Butyl-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link]
- Gowenlock, B. G., & Cameron, M. (1996). Nitroso Compounds: The Monomer-Dimer Equilibrium. Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for the color/equilibrium mechanism).
-
SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Recommended for retrieving comparative Nitro spectra). Available at: [Link]
Sources
Evaluating Steric Hindrance Effects in Comparative Spin Trapping Studies
Executive Summary
In free radical research, the choice of spin trap is often a trade-off between trapping kinetics and adduct stability . This guide provides a technical comparison of linear and cyclic nitrone spin traps, focusing on how steric hindrance influences their performance. While steric bulk—introduced by substituents like phosphoryl (DEPMPO) or butoxycarbonyl (BMPO) groups—often reduces the rate of radical addition (
Part 1: Mechanistic Deep Dive
The Steric Trade-Off: Kinetics vs. Thermodynamics
Steric hindrance impacts spin trapping at two distinct phases of the reaction coordinate:
-
Phase I: Radical Addition (Kinetic Barrier): Bulky substituents on the carbon adjacent to the nitrone nitrogen (
position in pyrroline oxides) create a steric shield. This increases the activation energy for the incoming radical, particularly for bulky radicals like lipid-derived species ( , ), effectively lowering the second-order rate constant ( ). -
Phase II: Adduct Stabilization (Thermodynamic/Kinetic Protection): Once formed, the bulky groups shield the nitroxide moiety (
) from surrounding reductants (e.g., ascorbate, thiols) and prevent dimerization or disproportionation. This significantly extends the half-life ( ) of the spin adduct, allowing for accumulation and EPR detection.
Key Mechanistic Pathway: The following diagram illustrates the bifurcation between trapping efficiency and adduct decay, governed by steric factors.
Caption: Steric bulk raises the energy barrier for addition (TS) but blocks decay pathways, favoring persistent signals.
Part 2: Comparative Analysis of Spin Traps
The following analysis compares the three industry-standard cyclic nitrones. Note the inverse relationship between the addition rate of the small superoxide radical and the stability of the adduct.
Table 1: Kinetic and Stability Profile (Aqueous, pH 7.4)
| Spin Trap | Steric Bulk Feature | Adduct | Primary Application | |
| DMPO | Minimal (Methyl groups) | ~15 - 20 | ~45 - 60 sec | General purpose; unstable adducts. |
| DEPMPO | Diethoxyphosphoryl group | ~0.5 - 5.0 | ~15 - 20 min | Gold standard for superoxide; no decay to |
| BMPO | Butoxycarbonyl group | ~0.2 - 77* | > 25 min | High stability; lipid radicals. |
*Note on BMPO Kinetics: Literature values for BMPO vary significantly based on solvent and measurement technique. While some comparative studies (Rosen et al.) suggest higher rates (
Critical Analysis
-
DMPO: Exhibits the "artifact problem." The superoxide adduct (DMPO-OOH) spontaneously decays into the hydroxyl adduct (DMPO-OH) within minutes. This lack of steric stabilization makes it difficult to distinguish between primary
generation and derived artifacts. -
DEPMPO: The phosphoryl group provides sufficient steric bulk to prevent the ring-opening decay pathway seen in DMPO. It is the preferred trap for distinguishing superoxide from hydroxyl radicals due to distinct spectral hyperfine couplings.
-
BMPO: Designed specifically for massive steric protection. It is superior for trapping large, bulky radicals (like carbon-centered lipid radicals) where the adduct stability is paramount, despite the potential penalty in trapping rate.
Part 3: Experimental Protocol
Evaluating Steric Hindrance via Competition Kinetics
To objectively determine if steric hindrance is affecting your trapping efficiency, use this self-validating competition protocol. This method compares a sterically hindered trap (Trap A, e.g., BMPO) against a sterically unhindered reference (Trap B, e.g., DMPO) for the same radical target.
Workflow Diagram
Caption: Workflow to determine if steric bulk is inhibiting trapping (Kinetic) or aiding detection (Stability).
Step-by-Step Methodology
1. Reagent Preparation:
-
Buffer: 100 mM Phosphate buffer (pH 7.4) treated with Chelex-100 to remove trace transition metals (crucial to prevent catalyzed adduct decay).
-
Spin Traps: Prepare 1 M stock solutions of DMPO and BMPO in deoxygenated buffer. Verify purity by checking for background EPR signals (impurities).[1]
-
Radical Source: Xanthine Oxidase (XO) system for superoxide (
).[2][3][4]-
Solution A: 0.5 mM Xanthine in buffer.
-
Solution B: 0.05 U/mL Xanthine Oxidase.
-
2. The Competition Assay:
-
Control (DMPO): Mix 20
L DMPO stock + 70 L Solution A + 10 L Solution B. Initiate scan immediately (45 sec post-mixing). -
Test (BMPO): Repeat with 20
L BMPO stock. -
Solvent Control: If using lipid radicals, ensure the solvent (e.g., DMSO) concentration is identical in both runs, as solvent viscosity affects rotational correlation times and spectral line widths.
3. EPR Settings (X-Band):
-
Microwave Power: 10–20 mW (avoid saturation).
-
Modulation Amplitude: 1.0 G (optimized for nitroxides).
-
Time Constant: 40.96 ms.
-
Scan Range: 100 G.
4. Data Analysis:
-
Perform double integration of the first derivative spectra to obtain signal intensity (arbitrary units).
-
Normalize for the number of spins (if standards are available) or compare relative intensities.
-
Interpretation: If the initial signal intensity of BMPO is significantly lower than DMPO, steric hindrance is limiting the rate of addition. If the BMPO signal persists for >20 minutes while DMPO decays, steric stabilization is the dominant factor.
References
-
Rosen, G. M., et al. (2003). Esters of 5-Carboxyl-5-methyl-1-pyrroline N-Oxide: A Family of Spin Traps for Superoxide.[5] Journal of Organic Chemistry. Link
-
Villamena, F. A., & Zweier, J. L. (2004). Detection of Superoxide Radical by EPR Spin Trapping. Antioxidants & Redox Signaling. Link
-
Clement, J. L., et al. (2005). Synthesis and Evaluation of New Phosphorylated Nitrone Spin Traps for Superoxide Detection. Free Radical Biology and Medicine. Link
-
Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine. Link
-
Khan, N., et al. (2003). Kinetics of Spin Trapping Superoxide, Hydroxyl, and Aliphatic Radicals by Cyclic Nitrones. Journal of Physical Chemistry A. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Limit of Detection (LOD) Analysis for 1-tert-Butyl-4-nitrosobenzene Assays
Executive Summary
In the quantification of transient free radicals, the Limit of Detection (LOD) is not merely a function of spectrometer sensitivity but a kinetic competition between the radical's lifetime and the spin trap's addition rate (
This guide analyzes 1-tert-Butyl-4-nitrosobenzene (referred to herein as tBNB or
This document details the LOD capabilities of tBNB, compares it with industry standards (MNP, PBN, DMPO), and provides a validated protocol for maximizing signal-to-noise ratios (SNR).
Technical Grounding: The Chemistry of tBNB
To understand the LOD, one must understand the mechanism. Unlike nitrones (which form nitroxides via addition to a C=N bond), nitroso compounds like tBNB trap radicals directly at the nitrogen atom.
Mechanism of Action
The trapping reaction converts a "silent" short-lived radical (
Figure 1: The spin trapping mechanism. The steric bulk of the tert-butyl group at the para-position stabilizes the aromatic ring electron density, reducing side-reactions compared to unsubstituted nitrosobenzene.
The "Kinetic" LOD
In spin trapping, LOD is defined by the Trapping Efficiency :
-
tBNB Advantage: Nitroso compounds generally possess
values 10–100x higher than nitrones (PBN/DMPO). This allows tBNB to "outrun" radical self-termination, effectively lowering the concentration of radicals required for a detectable signal.
Comparative Performance Analysis
The following table contrasts tBNB with standard alternatives. The "Effective LOD" considers not just the EPR sensitivity, but the stability of the adduct and the background noise (artifacts).
Table 1: Comparative Specifications of Spin Traps
| Feature | 1-tert-Butyl-4-nitrosobenzene (tBNB) | MNP (2-methyl-2-nitrosopropane) | PBN (Phenyl-tert-butylnitrone) | DMPO |
| Primary Target | Carbon-centered radicals (C-cent) | Carbon-centered radicals | General purpose (C, O, N) | Oxygen-centered (OH, O2-) |
| Trapping Rate ( | High ( | High ( | Low ( | Moderate ( |
| Adduct Stability | Moderate to High (Steric stabilization) | Low (Dimer-Monomer equilibrium issues) | Very High | Low (esp. superoxide adduct) |
| Spectral Artifacts | Low (Stable to visible light) | Severe (Photolyzes to di-t-butyl nitroxide) | Low | Low |
| LOD Suitability | < 10 nM (for C-radicals) | < 10 nM (but high false positives) | ~50-100 nM (due to slow trapping) | ~10-50 nM |
| Solubility | Lipophilic (Organic solvents/Lipids) | Lipophilic | Amphiphilic | Hydrophilic (Water soluble) |
Key Insight: While MNP has a similar trapping rate, it readily photolyzes under ambient light to form a paramagnetic artifact (di-tert-butyl nitroxide) that obscures the true signal. tBNB does not suffer from this artifact , making its practical LOD significantly lower for trace analysis.
Validated Experimental Protocol
To achieve the theoretical LOD with tBNB, strict adherence to the following protocol is required. This workflow minimizes line broadening caused by oxygen and maximizes the Q-factor of the resonator.
Reagents & Preparation
-
Solvent System: Benzene or Toluene (tBNB is lipophilic). Avoid protic solvents if possible to prevent proton exchange line broadening.
-
Concentration: Prepare a 10–50 mM stock solution of tBNB. Note: Unlike MNP, tBNB exists primarily as a monomer in dilute solution, requiring no thermal dissociation step.
Step-by-Step Workflow
Figure 2: Optimized workflow for trace radical detection using tBNB.
Critical Parameter: Deoxygenation
Oxygen is paramagnetic. Dissolved
-
Requirement: Sparge samples with Argon or Nitrogen for 5–10 minutes prior to mixing.
-
Impact: Reduces line width (
) from ~1.5 G to ~0.5 G, improving SNR by a factor of 3.
Data Analysis & LOD Calculation
The Limit of Detection is formally calculated based on the Signal-to-Noise Ratio (SNR).
The Calculation
Where:
- : Root Mean Square noise of the baseline (measured in a region with no signal).
- : Peak-to-peak amplitude of the signal.
- : Concentration of a known stable radical standard (e.g., TEMPO) measured under identical conditions.
Spectral Interpretation (tBNB Adducts)
tBNB adducts typically display a triplet of triplets :
-
Primary Splitting (
): Interaction with the nitroso Nitrogen (~10–15 G). -
Secondary Splitting (
): Interaction with the -proton of the trapped radical. -
Ring Protons: Unlike MNP, tBNB may show small hyperfine couplings to the aromatic ring protons, which can broaden lines if modulation amplitude is too high.
Optimization Tip: If the hyperfine structure is unresolved, reduce Modulation Amplitude to 0.5 Gauss. If signal is weak, increase Time Constant and Scan Time (Signal Averaging).
Troubleshooting & Artifact Management
| Symptom | Probable Cause | Corrective Action |
| Broad, single line | "Exchange Broadening" (High concentration) or Oxygen | Dilute tBNB to <10mM; Sparge with Argon. |
| Signal decays rapidly | Unstable Adduct | Lower temperature (run at 277K or 250K). |
| Three equal lines ( | Decomposition to Nitroxide | Check solvent purity; tBNB may have oxidized. Use fresh stock. |
| Complex overlapping spectra | Multiple radical species | Use spectral simulation software (e.g., EasySpin) to deconvolute. |
References
-
Mason, R. P. (2016). Spin Trapping Methods in Biochemistry and Pharmacology. National Institute of Environmental Health Sciences (NIEHS).[1]
-
Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine. (Comprehensive database of hyperfine splitting constants).
-
Eaton, S. S., & Eaton, G. R. (2010). Quantitative EPR. In Electron Paramagnetic Resonance: A Practitioner's Toolkit. Wiley.
-
Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the reaction of 1-tert-butyl-4-nitrosobenzene with free radicals. Journal of the American Chemical Society. (Foundational text on tBNB kinetics).
-
Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen species by EPR spin trapping. Antioxidants & Redox Signaling.
Disclaimer: This guide is intended for research use only. Protocols involve hazardous chemicals (benzene, nitroso compounds); consult local EHS guidelines before experimentation.
Sources
Personal protective equipment for handling 1-tert-Butyl-4-nitrosobenzene
The following technical guide details the personal protective equipment (PPE) and operational safety protocols for 1-tert-Butyl-4-nitrosobenzene (CAS 6637-03-2).
Author Note: This guide distinguishes the nitroso compound (often used as a spin trap in ESR spectroscopy) from its common nitro precursor (1-tert-butyl-4-nitrobenzene). The nitroso moiety (–N=O) introduces specific volatility and toxicity hazards—specifically methemoglobinemia—that differ from standard organic reagents.
Hazard Profile & Mechanistic Causality
To select the correct PPE, one must understand the specific biological and physical mechanisms of the threat.
| Hazard Domain | Mechanism of Action | Operational Implication |
| Systemic Toxicity | Methemoglobinemia : The nitroso group oxidizes hemoglobin Fe²⁺ to Fe³⁺, stripping blood of oxygen-carrying capacity. | Zero-Skin-Contact Rule : The tert-butyl group increases lipophilicity, allowing rapid dermal absorption. Standard latex gloves are permeable. |
| Physical State | Dimer-Monomer Equilibrium : Exists as a white solid (dimer) that dissociates into a green/blue liquid or solution (monomer) upon heating or solvation. | Visual Validation : The appearance of a green color indicates the presence of the monomer, which is significantly more volatile and reactive. |
| Thermal Stability | Exothermic Decomposition : C-nitroso compounds are thermally labile and can decompose violently if heated beyond their stability window. | Cold Storage : Must be stored cold (typically -20°C) to prevent spontaneous monomerization and degradation. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 1-tert-Butyl-4-nitrosobenzene.
A. Hand Protection (Critical)
-
Standard: Double-gloving with specific material compatibility.
-
Inner Layer: 4-mil Nitrile (disposable).
-
Outer Layer: 5-mil Nitrile (minimum) or Silver Shield/Laminate (for prolonged handling).
-
Scientific Rationale: Aromatic nitroso compounds can permeate thin rubber rapidly. The outer glove acts as a sacrificial barrier; the inner glove protects against incidental contact during doffing.
-
Validation: If the inner glove shows any discoloration (often yellowing/browning from decomposition products), the barrier has failed.
B. Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Emergency Only): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters.
-
Note: Do not rely on N95 masks. They filter particulates (dimer dust) but offer zero protection against the volatile monomer vapors generated during solvation.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid monomer splash which is readily absorbed through the eye mucosa.
-
Body: Lab coat (buttoned) + Chemical-resistant apron if handling volumes >100 mL.
Operational Protocol: The "Green-Signal" Workflow
This protocol uses the compound's color change as a self-validating safety signal.
Figure 1: Safe Handling Logic Flow. The appearance of green color signals the formation of the volatile monomer, necessitating immediate fume hood containment.
Step-by-Step Handling:
-
Thawing: Remove the vial from the freezer. Allow it to warm to room temperature inside a desiccator to prevent water condensation (water accelerates decomposition).
-
Weighing:
-
Place the balance inside the fume hood if possible.
-
If the balance is external, tare a sealable vial, add the solid rapidly inside the hood, seal the vial, and then weigh. Never transport an open container of the solid outside the hood.
-
-
Solubilization:
-
Add solvent (e.g., benzene, toluene) slowly.
-
Observation: The solution will turn deep green or blue. This confirms the spin trap is active (monomeric) and highly bio-available.
-
Caution: Once green, the vapor pressure increases. Keep the vessel capped when not actively pipetting.
-
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol ; alcohol enhances skin absorption of nitroso compounds.
-
Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), this indicates methemoglobinemia. Seek immediate medical attention.
-
Medical Note: Inform emergency responders that the patient was exposed to an aromatic nitroso compound . Treatment often involves Methylene Blue administration, but this is a clinical decision.
Disposal Protocol
-
Quenching: Small amounts of unreacted spin trap can be reduced by adding a mild reducing agent (e.g., sodium ascorbate) before disposal, though incineration is preferred.
-
Waste Stream: Segregate as "Toxic Organic Waste" . Do not mix with oxidizers (nitric acid) as this can trigger violent decomposition.
-
Labeling: Clearly label waste containers: "Contains 1-tert-Butyl-4-nitrosobenzene – Toxic / Skin Absorber."
References
-
National Institute of Standards and Technology (NIST). (2023). 1-tert-Butyl-4-nitrosobenzene Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69. [Link](Note: NIST links to the nitro-precursor data often, but physical data for the nitroso variant is found in specific spectral databases linked here).
-
PubChem. (2025).[1] 1-tert-Butyl-4-nitrosobenzene (Compound Summary). National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Medical Management Guidelines for Nitrogen Oxides and Associated Compounds. Agency for Toxic Substances and Disease Registry. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Information Bulletin: N-Nitroso Compounds in Industry. United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
